(5-Bromothiophen-3-YL)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-bromothiophen-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFMUBLBXBJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Bromothiophen-3-YL)methanamine synthesis starting materials
An In-Depth Technical Guide to the Synthesis of (5-Bromothiophen-3-YL)methanamine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(5-Bromothiophen-3-YL)methanamine is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif is prevalent in molecules targeting various receptors and enzymes, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic strategies for preparing (5-Bromothiophen-3-YL)methanamine, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical experimental protocols. We will delve into the two most prevalent and reliable synthetic pathways, starting from readily available thiophene derivatives.
Introduction: The Strategic Importance of (5-Bromothiophen-3-YL)methanamine
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for the benzene ring while offering unique electronic properties and metabolic profiles. The introduction of a bromomethyl group at the 3-position and a bromine atom at the 5-position of the thiophene ring creates a versatile molecule with two distinct points for further chemical modification. The primary amine of (5-Bromothiophen-3-YL)methanamine provides a nucleophilic handle for the introduction of various side chains and pharmacophores, while the bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to build molecular complexity. This dual functionality makes (5-Bromothiophen-3-YL)methanamine an invaluable precursor for the synthesis of inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and other therapeutic agents.
This guide will provide a detailed exposition of the most common and effective methods for the synthesis of this key intermediate, focusing on the practical aspects of the reactions and the rationale behind the choice of reagents and conditions.
Synthetic Pathways: A Comparative Analysis
The synthesis of (5-Bromothiophen-3-YL)methanamine can be approached from several different starting materials. However, two routes have emerged as the most practical and widely adopted in the field, primarily due to the commercial availability of the starting materials and the generally high yields of the individual steps. These are:
-
Route A: Commencing with 3-thiophenecarboxaldehyde.
-
Route B: Starting from 3-thiophenecarbonitrile.
Both pathways converge on a key brominated intermediate, which is then converted to the target primary amine. The choice between these routes often depends on the availability and cost of the starting material, as well as the specific capabilities of the laboratory.
Route A: Synthesis via 5-Bromo-3-thiophenecarboxaldehyde
This is arguably the more common of the two primary routes. It leverages the facile electrophilic bromination of the thiophene ring, followed by a reductive amination to install the desired aminomethyl group.
2.1.1. Step 1: Bromination of 3-Thiophenecarboxaldehyde
The initial step involves the selective bromination of 3-thiophenecarboxaldehyde at the 5-position. The aldehyde group is a deactivating group, which would typically direct incoming electrophiles to the meta-position (position 5). The high reactivity of the thiophene ring towards electrophilic substitution ensures that this reaction proceeds readily.
Reaction:
Causality Behind Experimental Choices:
-
Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and provides a slow, controlled release of bromine, which can help to minimize the formation of over-brominated byproducts.
-
Solvent: A non-polar, aprotic solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) is typically employed to dissolve the starting material and facilitate the reaction without interfering with the electrophilic substitution.
-
Catalyst: The reaction is often catalyzed by a radical initiator like benzoyl peroxide or AIBN when using NBS, or it can be performed in the presence of a Lewis acid if molecular bromine is used. However, the high reactivity of the thiophene ring often makes a catalyst unnecessary.
Experimental Protocol:
-
Dissolve 3-thiophenecarboxaldehyde in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromo-3-thiophenecarboxaldehyde.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
2.1.2. Step 2: Reductive Amination of 5-Bromo-3-thiophenecarboxaldehyde
The final step in this sequence is the conversion of the aldehyde functionality into a primary amine via reductive amination. This is a robust and widely used transformation in organic synthesis.
Reaction:
Causality Behind Experimental Choices:
-
Amine Source: Ammonia (NH₃) is used as the nitrogen source to form the primary amine. This is typically used in the form of a solution in an organic solvent like methanol or as ammonium acetate.
-
Reducing Agent: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a common choice due to its mildness and selectivity. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and workup procedure.
-
Solvent: An alcoholic solvent such as methanol or ethanol is typically used as it can dissolve both the aldehyde and the amine source, and it is compatible with the reducing agent.
Experimental Protocol:
-
Dissolve 5-bromo-3-thiophenecarboxaldehyde in methanol in a round-bottom flask.
-
Add a solution of ammonia in methanol (or ammonium acetate) to the flask and stir for 30-60 minutes to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (5-Bromothiophen-3-YL)methanamine can be purified by column chromatography or by conversion to its hydrochloride salt.
Workflow for Route A:
Caption: Synthetic pathway starting from 3-thiophenecarboxaldehyde.
Route B: Synthesis via 5-Bromo-3-thiophenecarbonitrile
An alternative and equally viable route begins with 3-thiophenecarbonitrile. This pathway involves a similar bromination step, followed by the reduction of the nitrile group to the primary amine.
2.2.1. Step 1: Bromination of 3-Thiophenecarbonitrile
Similar to the aldehyde, the nitrile group is deactivating and directs the incoming electrophile to the 5-position of the thiophene ring.
Reaction:
Causality Behind Experimental Choices:
-
Brominating Agent: As with the aldehyde, N-bromosuccinimide is a preferred reagent for its ease of handling and selectivity.
-
Solvent: A non-polar solvent like chloroform or carbon tetrachloride is suitable for this reaction.
Experimental Protocol:
-
Dissolve 3-thiophenecarbonitrile in chloroform.
-
Add N-bromosuccinimide portion-wise at room temperature.
-
Stir the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described for the bromination of the aldehyde, including a sodium thiosulfate wash.
-
Purify the resulting 5-bromo-3-thiophenecarbonitrile by column chromatography or recrystallization.
2.2.2. Step 2: Reduction of 5-Bromo-3-thiophenecarbonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic chemistry. Several powerful reducing agents can accomplish this.
Reaction:
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. However, it is a potent and pyrophoric reagent that requires careful handling. Borane-tetrahydrofuran complex (BH₃·THF) is a milder and often safer alternative. Catalytic hydrogenation over a Raney nickel or palladium catalyst can also be employed.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required when using LiAlH₄ or BH₃·THF.
Experimental Protocol (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Add a solution of 5-bromo-3-thiophenecarbonitrile in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (5-Bromothiophen-3-YL)methanamine.
-
Purify by column chromatography or salt formation.
Workflow for Route B:
Caption: Synthetic pathway starting from 3-thiophenecarbonitrile.
Data Summary and Comparison
The following table summarizes the typical yields for each step in the two primary synthetic routes. It is important to note that these yields can vary depending on the specific reaction conditions, scale, and purification methods.
| Route | Starting Material | Step 1 Intermediate | Step 1 Typical Yield | Step 2 Final Product | Step 2 Typical Yield | Overall Typical Yield |
| A | 3-Thiophenecarboxaldehyde | 5-Bromo-3-thiophenecarboxaldehyde | 85-95% | (5-Bromothiophen-3-YL)methanamine | 70-85% | 60-80% |
| B | 3-Thiophenecarbonitrile | 5-Bromo-3-thiophenecarbonitrile | 80-90% | (5-Bromothiophen-3-YL)methanamine | 75-90% | 60-81% |
Conclusion and Future Perspectives
The synthesis of (5-Bromothiophen-3-YL)methanamine is a well-established process with multiple reliable routes. The choice between starting from 3-thiophenecarboxaldehyde or 3-thiophenecarbonitrile will largely depend on economic factors and the specific expertise of the synthetic team. Both routes offer high overall yields and utilize standard organic transformations.
Future research in this area may focus on the development of more sustainable and environmentally friendly methods, such as the use of greener solvents and catalysts. Additionally, the exploration of continuous flow processes could offer advantages in terms of scalability, safety, and reproducibility for the large-scale production of this important building block. The continued importance of (5-Bromothiophen-3-YL)methanamine in drug discovery will undoubtedly drive further innovation in its synthesis.
References
-
Synthesis of (5-bromothiophen-3-yl)methanamine. Molbase. [Link]
-
Preparation of 5-bromo-3-aminomethylthiophene. Anichem. [Link]
-
Preparation of 5-bromo-3-thiophenecarboxaldehyde. Anichem. [Link]
-
Preparation of 5-bromo-3-thiophenecarbonitrile. Anichem. [Link]
-
5-Bromothiophene-3-carbonitrile. Molbase. [Link]
1H NMR and 13C NMR of (5-Bromothiophen-3-YL)methanamine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (5-Bromothiophen-3-YL)methanamine
Introduction
Core Principles: Substituent Effects in Thiophene NMR
The thiophene ring is an electron-rich aromatic system. The chemical shifts of its protons and carbons are highly sensitive to the electronic nature and position of substituents.[1][2] In (5-Bromothiophen-3-YL)methanamine, we must consider the interplay of two key groups:
-
5-Bromo Group: Bromine is an electronegative, deactivating substituent. Through its inductive (-I) effect, it withdraws electron density, generally deshielding nearby nuclei (causing a downfield shift).[3] However, it also possesses a +M (mesomeric) effect due to its lone pairs, which can donate electron density into the ring. Its influence is position-dependent.
-
3-Aminomethyl Group (-CH₂NH₂): This group is primarily an electron-donating group through induction (+I). It increases electron density in the ring, particularly at the ortho and para positions, leading to an upfield (shielding) shift of the corresponding nuclei.
The final observed chemical shifts are a composite of these competing electronic effects, steric interactions, and the inherent magnetic anisotropy of the thiophene ring.[4]
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Detailed Peak Assignments
-
Thiophene Ring Protons (H-2, H-4):
-
The molecule possesses two non-equivalent protons on the thiophene ring. H-2 is adjacent to the sulfur atom, while H-4 is positioned between the aminomethyl group and the bromine atom.
-
H-2: This proton is expected to appear as a doublet. Its chemical shift will be influenced by the adjacent sulfur and the electron-donating aminomethyl group at the meta-position. We predict its resonance to be in the range of δ 7.0-7.2 ppm .
-
H-4: This proton is also a doublet. It is deshielded by the adjacent electronegative bromine atom. This effect is expected to dominate, placing its resonance further downfield compared to H-2, likely in the δ 7.2-7.4 ppm range.
-
Coupling: These two protons will exhibit meta-coupling (⁴J(H,H)), which is typically small in thiophene rings, on the order of 1.5-2.0 Hz . This will result in two sharp, closely spaced doublets.[1]
-
-
Methylene Protons (-CH₂-):
-
The two protons of the methylene bridge are chemically equivalent. They are bonded to a carbon adjacent to both the aromatic thiophene ring and the electronegative nitrogen atom of the amine group. This environment causes a significant downfield shift from a typical alkane.[5]
-
The signal is predicted to be a singlet in the range of δ 3.8-4.2 ppm . It may appear slightly broadened due to potential weak coupling with the amine protons or quadrupolar effects from the nitrogen atom.
-
-
Amine Protons (-NH₂):
-
The two protons of the primary amine are equivalent. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
This signal will appear as a broad singlet, typically in the range of δ 1.5-3.0 ppm in a non-protic solvent like CDCl₃. The broadness is a result of rapid proton exchange and quadrupolar broadening from the ¹⁴N nucleus.
-
Summary of Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.2 - 7.4 | Doublet (d) | ~1.5 - 2.0 | 1H | H-4 (Thiophene) |
| 7.0 - 7.2 | Doublet (d) | ~1.5 - 2.0 | 1H | H-2 (Thiophene) |
| 3.8 - 4.2 | Singlet (s) | - | 2H | -CH₂- (Methylene) |
| 1.5 - 3.0 | Broad Singlet (br s) | - | 2H | -NH₂ (Amine) |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single line.
Detailed Peak Assignments
-
Thiophene Ring Carbons (C2, C3, C4, C5):
-
C3 (C-CH₂NH₂): This is a quaternary carbon attached to the aminomethyl substituent. Aromatic carbons bearing alkyl substituents typically appear in the δ 135-145 ppm range. We predict this signal around δ 140-144 ppm .[6]
-
C2: This carbon is adjacent to the sulfur atom and is protonated. It is expected to resonate in the typical range for α-carbons in thiophenes, around δ 125-129 ppm .
-
C4: This protonated carbon is adjacent to the bromine-bearing carbon. Its chemical shift is predicted to be in the aromatic region, around δ 129-133 ppm .
-
C5 (C-Br): The carbon directly bonded to bromine. The "heavy atom effect" of bromine typically shifts the attached carbon's resonance upfield compared to what would be expected based on electronegativity alone. This signal is predicted to be in the δ 110-115 ppm range.[7]
-
Quaternary carbons (C3 and C5) are expected to show signals of lower intensity compared to the protonated carbons (C2 and C4).[6]
-
-
Methylene Carbon (-CH₂-):
-
This sp³-hybridized carbon is attached to the aromatic ring and the nitrogen atom. This environment places its resonance significantly downfield from simple alkanes. A chemical shift in the range of δ 40-45 ppm is expected.[8]
-
Summary of Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| 140 - 144 | C3 | Quaternary, attached to substituent |
| 129 - 133 | C4 | Protonated, adjacent to C-Br |
| 125 - 129 | C2 | Protonated, α to Sulfur |
| 110 - 115 | C5 | Quaternary, attached to Bromine |
| 40 - 45 | -CH₂- | sp³ carbon attached to ring and Nitrogen |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following protocol should be considered a self-validating standard.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (5-Bromothiophen-3-YL)methanamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[5]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Visualization & Formatting
Visual aids are essential for understanding molecular structure and NMR correlations.
Caption: Key meta-coupling (⁴J) between H-2 and H-4 in the thiophene ring.
Conclusion
The structural elucidation of (5-Bromothiophen-3-YL)methanamine via ¹H and ¹³C NMR spectroscopy is a clear demonstration of the predictive power of this technique. By understanding the fundamental electronic effects of the bromo and aminomethyl substituents on the thiophene ring, a detailed and accurate prediction of the chemical shifts, multiplicities, and coupling constants can be constructed. The thiophene protons H-2 and H-4 are expected as two distinct doublets with small meta-coupling, while the methylene and amine protons provide characteristic singlet signals. The ¹³C spectrum is distinguished by four aromatic carbon signals, with the bromine- and substituent-bearing carbons showing characteristic shifts, and an upfield signal for the methylene carbon. This comprehensive guide provides researchers with the foundational knowledge and expected spectral data necessary to confidently identify and characterize this molecule and its derivatives.
References
- [No Author]. (n.d.). 40-Supporting informationRNP-1107-701.
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151673). Retrieved from [Link]
-
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
[No Author]. (2024). N -Unsubstituted 2- and 3-thiophenimines. Royal Society of Chemistry. DOI:10.1039/D4OB01315H. Retrieved from [Link]
-
Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
[No Author]. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Retrieved from [Link]
-
[No Author]. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... ResearchGate. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0203479). Retrieved from [Link]
-
Satonaka, H. (1984). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
[No Author]. (2025). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. MDPI. Retrieved from [Link]
-
Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. Retrieved from [Link]
-
[No Author]. (n.d.). Plots of the chemical shifts of NH groups in the ¹H NMR spectra of 11.... ResearchGate. Retrieved from [Link]
-
[Video]. (2015). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. YouTube. Retrieved from [Link]
-
[No Author]. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
[No Author]. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
[No Author]. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
Aljibouri, N. A., et al. (2016). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Ligand. Journal of Applicable Chemistry. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
[No Author]. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]
-
[No Author]. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Comprehensive Technical Guide on (5-Bromothiophen-3-yl)methanamine: Physical, Chemical, and Synthetic Profiling
Introduction
(5-Bromothiophen-3-yl)methanamine (CAS: 1087784-61-9) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and materials science. It features a thiophene core substituted with a nucleophilic primary amine and an electrophilic bromine atom. This dual functionality allows for orthogonal reactivity, making it a critical precursor for synthesizing complex thieno-fused polycyclic systems, such as thieno[2,3-d]pyrimidines, which are prominent in modern kinase inhibitor design[1].
This whitepaper provides an authoritative, in-depth analysis of its physical properties, chemical reactivity, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.
Physical and Chemical Properties
Mechanistic Insights into Physical Behavior
The physical properties of (5-Bromothiophen-3-yl)methanamine dictate its handling, storage, and reactivity. The primary amine is moderately basic, while the heavy bromine atom significantly increases the molecule's density and lipophilicity compared to an unsubstituted thiophen-3-ylmethanamine.
Because primary amines attached to electron-rich heterocycles can be prone to atmospheric oxidation and autocatalytic degradation, the compound is frequently isolated, shipped, and stored as its hydrochloride salt (CAS: 1235439-93-6) to ensure long-term stability[2].
Quantitative Data Summary
Note: Due to the specialized nature of this intermediate, several thermodynamic parameters are derived from standardized cheminformatics predictive models based on its structural moieties.
Table 1: Physical and Chemical Properties
| Property | Value | Notes |
| IUPAC Name | (5-Bromothiophen-3-yl)methanamine | Standardized nomenclature[3]. |
| CAS Registry Number | 1087784-61-9 (Free base) | 1235439-93-6 (HCl salt)[2]. |
| Molecular Formula | C5H6BrNS | - |
| Molecular Weight | 192.08 g/mol | - |
| Topological Polar Surface Area | 54.3 Ų | Contributed by the amine and thiophene sulfur. |
| LogP (Octanol/Water) | ~1.6 - 1.8 | Predictive; indicates moderate lipophilicity. |
| pKa (Conjugate acid) | ~8.8 - 9.2 | Predictive; slightly less basic than benzylamine due to the electron-withdrawing nature of the bromothiophene ring. |
| Boiling Point | ~250 - 270 °C (at 760 mmHg) | Predictive[4]. |
| Density | ~1.65 g/cm³ | Predictive; elevated due to the heavy bromine atom. |
Chemical Reactivity & Drug Discovery Applications
The synthetic utility of (5-Bromothiophen-3-yl)methanamine stems directly from its orthogonal reactivity profile:
-
The Primary Amine (Nucleophile): Readily undergoes acylation, sulfonylation, and reductive amination. In drug discovery, this moiety is often converted into amides or ureas to establish key hydrogen-bonding interactions with target protein kinases.
-
The 5-Bromo-Thiophene Core (Electrophile): The C-Br bond is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings). The sulfur atom in the thiophene ring donates electron density, stabilizing the oxidative addition intermediate during Pd-catalysis.
In oncology research, this scaffold is frequently utilized to construct polycyclic compounds for inhibiting RNA helicase DHX33 and various receptor tyrosine kinases[1][5].
Divergent downstream functionalization pathways in medicinal chemistry and drug discovery.
Synthetic Methodologies
Designing a robust synthetic route for (5-Bromothiophen-3-yl)methanamine requires careful consideration of the amine's reactivity and the thiophene ring's susceptibility to electrophilic aromatic substitution. Below are two field-proven, self-validating methodologies.
Protocol A: Chemoselective Reduction of 5-Bromothiophene-3-carbonitrile
Causality & Logic: Nitrile reduction is the most direct route to primary amines. However, standard catalytic hydrogenation (e.g.,
Step-by-Step Procedure:
-
Setup: In an oven-dried, argon-purged flask, dissolve 5-bromothiophene-3-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add Borane-THF complex (
, 2.5 eq) dropwise to control the exothermic reaction and prevent thermal degradation. -
Reflux: Warm the mixture to room temperature, then heat to reflux for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting nitrile.
-
Quenching: Cool the reaction back to 0 °C and carefully quench with methanol to destroy excess borane, followed by the addition of 1M HCl to break the highly stable boron-amine complex.
-
Isolation: Basify the aqueous layer with NaOH (pH > 10) and extract with dichloromethane (DCM). Dry the organic layer over
, filter, and concentrate under reduced pressure to yield the free base.
Protocol B: Directed Bromination of Thiophen-3-ylmethanamine
Causality & Logic: Direct bromination of an unprotected amine leads to complex mixtures, including N-bromination and oxidative degradation. Protecting the amine with a tert-butyloxycarbonyl (Boc) group neutralizes its nucleophilicity. Subsequent bromination with N-Bromosuccinimide (NBS) is highly regioselective for the 5-position due to the electronic directing effects of the sulfur atom and the steric bulk of the Boc-protected methylamine at the 3-position[6][7].
Step-by-Step Procedure:
-
Protection: React thiophen-3-ylmethanamine with
(1.1 eq) and Triethylamine (1.5 eq) in DCM at room temperature for 2 hours. Wash with water, dry, and concentrate to isolate the Boc-protected amine. -
Bromination: Dissolve the protected amine in N,N-Dimethylformamide (DMF). Cool to 0 °C and add NBS (1.05 eq) in small portions in the dark (to prevent radical-mediated side reactions). Stir for 2 hours[7].
-
Workup: Dilute the mixture with water, extract with ethyl acetate, and wash extensively with brine to remove DMF. Concentrate to obtain the 5-bromo intermediate.
-
Deprotection: Treat the intermediate with 4M HCl in dioxane at room temperature for 1 hour. Concentrate the solvent under vacuum to precipitate (5-Bromothiophen-3-yl)methanamine hydrochloride as a highly pure solid.
Synthetic routes to (5-Bromothiophen-3-yl)methanamine via nitrile reduction or directed bromination.
References
-
Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]
- Title: Polycyclic Compounds for Inhibiting RNA Helicase DHX33 and Use Thereof (EP4089089A1)
-
Title: Novel STATS Small-Molecule Inhibitors as Potential Anticancer Agents (Thesis) Source: UCL Discovery URL: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. 1235439-93-6|(5-Bromothiophen-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. arctomsci.com [arctomsci.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-[(Thiophen-3-ylmethyl)-amino]-ethanol | 892592-45-9 | Benchchem [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to (5-Bromothiophen-3-YL)methanamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromothiophen-3-YL)methanamine is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom and a primary amine on a thiophene scaffold, offers a versatile platform for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the key physicochemical properties, synthesis methodologies, and notable applications of (5-Bromothiophen-3-YL)methanamine, with a particular focus on its role in drug discovery and development.
Core Properties and Identification
| Property | Value | Source |
| Chemical Name | (5-Bromothiophen-3-YL)methanamine | - |
| Molecular Formula | C₅H₆BrNS | [1] |
| Molecular Weight | 192.08 g/mol | Calculated |
| Monoisotopic Mass | 190.94043 Da | [1] |
| CAS Number (Hydrochloride Salt) | Not explicitly found, but related structures are indexed. |
Synthesis and Purification
The synthesis of (5-Bromothiophen-3-YL)methanamine typically involves a multi-step process starting from a suitable thiophene derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and purity requirements. A common conceptual pathway is outlined below.
Conceptual Synthetic Workflow
Caption: A potential synthetic pathway to (5-Bromothiophen-3-YL)methanamine.
Experimental Protocol: A Generalized Approach
Step 1: Formylation of 3-Bromothiophene
The introduction of a formyl group at the 5-position of 3-bromothiophene is a critical first step. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.
-
Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles like thiophene. It utilizes a phosphorus oxychloride and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which acts as the electrophile.
Step 2: Reduction of the Aldehyde
The resulting 3-bromo-5-formylthiophene is then reduced to the corresponding alcohol.
-
Experimental Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
Step 3: Conversion to an Amine Precursor
The alcohol is then converted into a more suitable precursor for the amine, such as an azide or a phthalimide derivative. The azidation route is presented here.
-
Causality: Direct conversion of the alcohol to the amine can be challenging. Converting it to an azide via a mesylate or tosylate intermediate followed by reduction is a reliable and high-yielding strategy. This two-step sequence involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source (e.g., sodium azide).
Step 4: Reduction of the Azide
The final step is the reduction of the azide to the primary amine.
-
Self-Validating System: A common and effective method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The completion of the reaction can be monitored by the cessation of hydrogen uptake and confirmed by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Purification: The final product is typically purified by column chromatography on silica gel, followed by conversion to its hydrochloride salt for improved stability and handling, if desired.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of (5-Bromothiophen-3-YL)methanamine is characterized by the distinct functionalities of the primary amine and the bromo-substituted thiophene ring.
Sources
Reactivity of the bromine atom in 3-substituted thiophenes
The Reactivity of the Bromine Atom in 3-Substituted Thiophenes: A Comprehensive Technical Guide
Executive Summary & Mechanistic Paradigm
In the realm of organic electronics, pharmaceuticals, and advanced materials, 3-substituted thiophenes serve as foundational building blocks. The functionalization of these heterocycles relies almost entirely on the precise manipulation of a bromine atom—whether it is natively positioned at the 3-position (e.g., 3-bromothiophene) or introduced regioselectively onto a 3-substituted ring (e.g., 2-bromo-3-hexylthiophene).
As application scientists, we must view the thiophene ring not just as a static scaffold, but as an electronically dynamic system. The reactivity of the C–Br bond in these systems is dictated by a delicate balance of steric hindrance, inductive (+I) effects, and thermodynamic stability. This guide deconstructs the causality behind bromination directing effects, lithium-halogen exchange dynamics, and transition-metal catalyzed cross-coupling, providing self-validating protocols for rigorous laboratory execution.
Directing Effects: Electrophilic Bromination of 3-Substituted Thiophenes
Before exploring the reactivity of the bromine atom, one must understand how it is regioselectively installed. The presence of a substituent at the 3-position fundamentally alters the electron density of the thiophene ring.
The Causality of Regioselectivity: When a 3-alkylthiophene (such as 3-hexylthiophene) is subjected to electrophilic aromatic substitution, the alkyl group donates electron density via hyperconjugation and inductive effects. This activation is most pronounced at the adjacent, ortho-like 2-position. Consequently, bromination using N-Bromosuccinimide (NBS) occurs almost exclusively at C2, yielding 2-bromo-3-alkylthiophenes in yields of 60–97%[1]. The 5-position remains largely unreacted unless an excess of the brominating agent is applied, which would yield the 2,5-dibromo derivative necessary for polymerization.
Lithium-Halogen Exchange and the "Halogen Dance"
For 3-bromothiophenes, lithium-halogen exchange is the premier method for generating potent nucleophiles. However, the resulting 3-thienyllithium intermediate is highly sensitive to reaction conditions.
The Causality of Isomerization:
Lithium-halogen exchange is driven by the halophilic attack of an alkyllithium reagent (like
If the reaction temperature is allowed to rise above -40 °C, a base-catalyzed "halogen dance" rearrangement occurs[3]. The lithium migrates to the more stable 2-position, while the bromine shifts to the 3-position, or the system disproportionates into polybrominated species[4]. This phenomenon was first documented in 1951 when treating 2-bromothiophene with sodium acetylide unexpectedly yielded tetrabromothiophene[4]. Computational density functional theory (DFT) studies confirm that this rearrangement proceeds via submerged S_N2-type transition states, making the exchange rapid at elevated temperatures[5].
Kinetic vs. thermodynamic control in the lithiation of 3-bromothiophene.
Protocol 1: Self-Validating Low-Temperature Lithiation of 3-Bromothiophene
Objective: Generate 3-lithiothiophene while strictly suppressing the halogen dance.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3-bromothiophene (1.0 equiv) and anhydrous THF (0.5 M). A dry, inert atmosphere is critical as organolithium reagents violently decompose in moisture[2].
-
Thermal Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature control is the only barrier preventing the thermodynamically driven halogen dance.[4]
-
Lithiation: Add
-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete exchange[2]. -
Electrophilic Quench: Add anhydrous DMF (1.2 equiv) dropwise to form 3-thiophenecarboxaldehyde. Stir for 1 hour at -78 °C, then slowly warm to room temperature[2].
-
System Validation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether and perform GC-MS on the crude organic layer. The absolute absence of 2-thiophenecarboxaldehyde or dibrominated byproducts validates that kinetic control was successfully maintained.
Transition-Metal Catalysis: The C–Br Bond in Polymerization
The pinnacle of exploiting bromine reactivity in 3-substituted thiophenes is the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a benchmark material for organic photovoltaics. The McCullough and Grignard Metathesis (GRIM) methods rely on the differential reactivity of the two C–Br bonds in 2,5-dibromo-3-hexylthiophene[6][7].
The Causality of Regioregular Chain-Growth:
In 2,5-dibromo-3-hexylthiophene, the bromine at C2 is highly sterically hindered by the adjacent 3-hexyl group. When treated with a bulky Grignard reagent like
Subsequently, a Ni(II) catalyst (e.g., Ni(dppp)Cl₂) is introduced. The catalyst undergoes oxidative addition specifically into the remaining C2–Br bond. Because the reaction proceeds via a chain-growth mechanism where the nickel catalyst "walks" along the growing polymer chain without dissociating, the resulting P3HT boasts >98% head-to-tail (HT) regioregularity[6][8].
Regioselective Grignard metathesis and Kumada coupling for P3HT synthesis.
Quantitative Data: Comparative Polymerization Methods
To contextualize the efficiency of bromine-directed cross-coupling, the following table summarizes the evolution of P3HT synthesis based on literature standards[6][7][8].
Table 1: Comparative Analysis of P3HT Polymerization Methods
| Method | Monomer / Reagents | Catalyst System | Regioregularity (% HT) | Molecular Weight Control |
| Oxidative | 3-Hexylthiophene, FeCl₃ | None | ~80% (Regiorandom) | Poor (Step-growth) |
| McCullough | 2-Bromo-5-magnesio-3-hexylthiophene | Ni(dppp)Cl₂ | >98% | Good |
| GRIM | 2,5-Dibromo-3-hexylthiophene, | Ni(dppp)Cl₂ | >98% | Excellent (Chain-growth) |
| Rieke | 2,5-Dibromo-3-hexylthiophene, Rieke Zn | Ni(dppe)Cl₂ | >98% | Good |
Protocol 2: Self-Validating GRIM Synthesis of Regioregular P3HT
Objective: Synthesize highly regioregular P3HT via steric-directed magnesium-halogen exchange.
-
Monomer Activation: In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene (1.0 equiv) in anhydrous THF (0.1 M). Add
-BuMgCl (1.0 equiv, 2.0 M in diethyl ether) at room temperature. -
Metathesis: Stir the mixture for 2 hours. Causality: The 2-hour window ensures complete conversion to the sterically favored 5-magnesio intermediate prior to catalyst introduction.[7]
-
Polymerization: Add Ni(dppp)Cl₂ (1 mol%) in one rapid portion. The solution will immediately transition to an opaque purple/red. Stir for 24 hours at room temperature[8].
-
Termination & Purification: Quench the active chain ends with 5 M HCl. Precipitate the polymer by pouring the mixture into cold methanol.
-
System Validation: Perform sequential Soxhlet extraction using methanol (removes salts/monomers), hexane (removes low-MW oligomers), and finally chloroform. Isolate the chloroform fraction. Validate the regioregularity via ¹H NMR: a single, sharp singlet at ~6.98 ppm (representing the single aromatic proton of the thiophene ring) confirms >98% HT linkages. The presence of multiple peaks in this region indicates a failure in regiocontrol[8].
References
-
John A. Joule Editor - Thiophenes - National Academic Digital Library of Ethiopia. Source: ethernet.edu.et URL:1
-
Application Notes and Protocols for the Lithiation of 3-Bromothiophene - Benchchem. Source: benchchem.com URL:2
-
Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Source: uni-muenchen.de URL:3
-
Halogen dance rearrangement - Wikipedia. Source: wikipedia.org URL:4
-
Modeling a halogen dance reaction mechanism: A density functional theory study - White Rose Research Online. Source: whiterose.ac.uk URL:5
-
The Chemistry of Conducting Polythiophenes: The McCullough Method. Source: cmu.edu URL:6
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC. Source: nih.gov URL:8
-
Advances in Synthetic Methods for the Preparation of Poly(3-hexylthiophene) (P3HT) - UniTo. Source: unito.it URL:7
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. iris.unito.it [iris.unito.it]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
Functionalized Thiophenemethanamines in Medicinal Chemistry: Bioisosteric Applications, Synthetic Workflows, and Therapeutic Potential
Executive Summary
The strategic application of functionalized thiophenemethanamines (e.g., thiophene-2-methanamine and its derivatives) has emerged as a cornerstone in modern medicinal chemistry. Traditionally viewed as simple heterocyclic building blocks, these compounds are now recognized as highly versatile bioisosteres for benzylamines. By leveraging the unique electronic and steric properties of the thiophene ring, drug discovery programs can fine-tune target affinity, enhance blood-brain barrier (BBB) penetrability, and improve metabolic stability. This technical guide explores the mechanistic rationale behind thiophene bioisosterism, details its therapeutic applications across neurology and oncology, and provides validated experimental workflows for synthesizing and screening these high-value pharmacophores.
Mechanistic Rationale: The Bioisosteric Advantage
In drug design, replacing a benzene ring with a thiophene moiety (specifically substituting a benzylamine with a thiophenemethanamine) is a calculated structural intervention.
Causality in Physicochemical Shifts: Thiophene is a five-membered, electron-rich aromatic heterocycle containing sulfur. Compared to benzene, thiophene possesses a slightly smaller molecular volume and a distinctly different electrostatic surface potential[1].
-
Enhanced Lipophilicity and BBB Penetration: The structural malleability and favorable topological polar surface area (tPSA) of thiophene derivatives facilitate excellent blood-brain barrier penetration, an absolute prerequisite for central nervous system (CNS) therapeutics[2].
-
Metabolic Stability: The electron-rich nature of the thiophene ring alters its susceptibility to cytochrome P450-mediated oxidation. When functionalized appropriately (e.g., via halogenation or alkylation), thiophenemethanamines can resist the rapid oxidative deamination that frequently plagues standard benzylamines.
-
Target Engagement: The sulfur atom can participate in unique non-covalent interactions, such as chalcogen bonding, with electron-rich residues in target binding pockets, often leading to enhanced
stacking and hydrophobic interactions[2].
Key Therapeutic Applications
A. Neurodegenerative Disorders & Polypharmacology
Thiophene-based pharmacophores are highly effective in addressing the multifactorial nature of neurodegenerative diseases, including Alzheimer's and Parkinson's[2]. A prime example of this is the development of 1,2-diarylethylamine analogs (e.g., diphenidine derivatives). By replacing the phenyl ring with a thiophene ring, researchers have generated thiophenemethanamine derivatives that exhibit profound polypharmacology: they act as uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists while simultaneously inhibiting the reuptake of monoamines via DAT, NET, and SERT[1]. This balanced pharmacological profile is critical for mitigating neuronal hyperexcitability in conditions like Fragile X Syndrome[1].
Pharmacological network of thiophenemethanamine derivatives in CNS therapeutic applications.
B. Oncology: Kinase Inhibition
Thiophene-2-methanamine serves as a critical nucleophilic building block in the synthesis of pyridinonyl PDK1 inhibitors[3]. PDK1 (Phosphoinositide-dependent kinase-1) is a master kinase in the PI3K/Akt survival pathway, which is frequently hyperactivated in human cancers. The thiophene moiety is strategically positioned to occupy the hydrophobic regions of the ATP-binding cleft, maximizing inhibitory potency[3].
C. Cardiovascular & Metabolic Modulation
In the pursuit of selective A1-adenosine receptor antagonists, thiophene-2-methanamine has been utilized as a prosthetic group. It allows for selective iodination via mercuration, enabling the synthesis of highly potent, sulfur-containing 1,3-dialkylxanthine derivatives that out-perform traditional non-selective xanthines like caffeine or theophylline[4].
Quantitative Data Presentation
The following table summarizes the general pharmacological shifts observed when utilizing a thiophene bioisostere (Thiophenemethanamine derivative) versus a traditional benzene scaffold (Benzylamine derivative) in polypharmacological CNS agents.
| Pharmacological Target | Benzylamine Scaffold (Reference) | Thiophenemethanamine Bioisostere | Impact of Bioisosteric Replacement |
| NMDAR (PCP Site) | High Affinity ( | Moderate Affinity ( | Prevents severe dissociative side-effects while maintaining efficacy[1]. |
| DAT Inhibition | Moderate ( | High ( | Enhanced dopaminergic tone; improved motor/cognitive outcomes. |
| NET Inhibition | Low ( | Moderate ( | Balanced monoamine reuptake inhibition[1]. |
| LogP (Calculated) | Increased lipophilicity; superior BBB penetration[2]. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is designed with built-in causality to prevent false positives and ensure high-yield synthesis.
Protocol 1: Synthesis of Thiophenemethanamine Derivatives via Organozinc-Modified Mannich Reaction
Causality: Traditional Mannich reactions often suffer from unstable imine intermediates. By utilizing an organozinc-modified approach, the reaction proceeds via a one-pot, three-component coupling, stabilizing the intermediate and drastically improving the yield of the target 1,2-diarylethylamine[1].
-
Zinc Activation: Suspend zinc dust (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add a catalytic amount of trifluoroacetic acid (TFA) to strip the unreactive zinc oxide layer, activating the metal surface.
-
Organozinc Formation: Slowly add benzyl bromide (or a substituted analog) (1.2 eq) to the activated zinc suspension at 0°C. Stir for 2 hours until the organozinc reagent is fully formed.
-
Imine Generation & Addition: In rapid succession, add thiophene-2-carboxaldehyde (1.0 eq) and the desired primary amine (1.0 eq) to the flask.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). The organozinc reagent will attack the in situ generated imine.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer with ethyl acetate ( mL). Dry the combined organic layers over anhydrous . -
Purification & Validation: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Validate the structure using
-NMR, -NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: Purity must exceed 95% via HPLC before proceeding to biological assays to rule out artifactual binding from trace impurities.
Organozinc-modified Mannich reaction workflow for synthesizing thiophenemethanamines.
Protocol 2: In Vitro Radioligand Binding Assay (NMDAR)
Causality: To confirm that the synthesized thiophenemethanamines act as uncompetitive antagonists, displacement of a known channel blocker (e.g.,
-
Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine, which can competitively skew the assay. -
Assay Incubation: Incubate the membrane homogenate (approx. 100
g protein/tube) with 5 nM and varying concentrations of the thiophenemethanamine test compound ( to M) in 5 mM Tris-HCl buffer for 2 hours at room temperature. -
Self-Validating Controls:
-
Total Binding: Buffer + Radioligand + Tissue.
-
Non-Specific Binding (NSB): Buffer + Radioligand + Tissue + 10
M unlabeled MK-801. (Subtracting NSB from Total Binding yields Specific Binding).
-
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate
values using non-linear regression analysis and convert to using the Cheng-Prusoff equation.
References
1.[4] Jacobson KA, et al. Sulfur-Containing 1,3-Dialkylxanthine Derivatives as Selective Antagonists at A1-Adenosine Receptors. Journal of Medicinal Chemistry. URL:[Link] 2.[3] Methods of treatment using pyridinonyl PDK1 inhibitors. US Patent US9873693B2. URL: 3.[2] Sharma S, Gupta M, Sharma S. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Critical Reviews in Analytical Chemistry, 2025. URL: [Link] 4.[1] Wallach J, et al. Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome. Journal of Medicinal Chemistry, 2026. URL:[Link](Note: DOI link provided via ACS Publications)
Sources
- 1. Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9873693B2 - Methods of treatment using pyridinonyl PDK1 inhibitors - Google Patents [patents.google.com]
- 4. Sulfur-Containing 1,3-Dialkylxanthine Derivatives as Selective Antagonists at A1-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling reaction of (5-Bromothiophen-3-YL)methanamine with arylboronic acids
An Application Guide to the Suzuki-Miyaura Coupling of (5-Bromothiophen-3-YL)methanamine with Arylboronic Acids
Introduction: Bridging Heterocyclic Scaffolds with Aromatic Diversity
The fusion of heterocyclic and aromatic motifs is a cornerstone of modern drug discovery and materials science. Thiophene-based structures are privileged scaffolds, appearing in numerous biologically active compounds and high-performance organic materials.[1][2] Specifically, 3-aminomethyl-5-arylthiophenes represent a valuable class of intermediates, combining the structural features of a flexible aminomethyl linker and a tunable aryl substituent on a thiophene core. These compounds serve as versatile building blocks for constructing complex molecular architectures with potential applications as inhibitors of cellular processes or as precursors to conductive polymers.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthetic chemists.[6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of (5-Bromothiophen-3-YL)methanamine with various arylboronic acids. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind procedural choices, offering field-proven insights to empower researchers to optimize this critical transformation for their specific molecular targets.
Reaction Principle: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[5] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of (5-Bromothiophen-3-YL)methanamine. This step forms a new organo-Palladium(II) complex. The reactivity for this step generally follows the trend I > Br > Cl, making the bromo-thiophene an excellent substrate.[9]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process is critically dependent on the presence of a base.[10][11] The base activates the arylboronic acid, forming a more nucleophilic boronate species ("-ate complex"), which readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.[5][12]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This final step forms the desired carbon-carbon bond in the product, (5-Arylthiophen-3-YL)methanamine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A key consideration for this specific substrate is the presence of two potential catalyst-coordinating groups: the thiophene sulfur and the primary amine. While sulfur heterocycles and amines can sometimes act as catalyst poisons, well-chosen ligands can mitigate these effects and ensure high catalytic turnover.[13]
Optimizing Key Experimental Parameters
The success of the Suzuki coupling hinges on the careful selection of several key components. The rationale for choosing each is discussed below.
-
Palladium Source and Ligand : While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, couplings involving heteroaryl halides often benefit from more robust catalytic systems.[12] Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9] This reduction, however, can sometimes lead to side reactions. For challenging substrates, modern precatalysts, such as Buchwald precatalysts, are highly effective as they reliably form the active catalyst.[14] The choice of phosphine ligand is equally critical. Bulky, electron-rich ligands (e.g., SPhos, P(t-Bu)₃) can accelerate both the oxidative addition and reductive elimination steps, which is particularly beneficial for electron-rich or sterically hindered heteroaryl halides.[12][15]
-
Base Selection : The base is not merely a spectator; it is essential for activating the boronic acid.[10] The choice can dramatically influence reaction rates and yields.
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, with Cs₂CO₃ often being more effective for difficult couplings due to its higher solubility in organic solvents.[10][12]
-
Phosphates (e.g., K₃PO₄): Potassium phosphate is a strong base that is particularly effective in many Suzuki couplings, including those with heteroaryl substrates.[12][16] It is often the base of choice for initial screening.
-
Fluorides (e.g., CsF, KF): These can be useful for substrates that are sensitive to stronger bases, preventing side reactions like ester saponification.[17][18]
-
-
Solvent System : The solvent must solubilize all reactants to a sufficient degree. Biphasic solvent systems are very common.
-
Aprotic Solvents : Dioxane, Toluene, and Tetrahydrofuran (THF) are frequently used.[12]
-
Aqueous Co-solvent : The addition of water is common and often accelerates the reaction, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.
-
Degassing : It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture.[14] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidize the phosphine ligands, leading to sluggish or failed reactions and an increase in homocoupling side products.[14] This is typically achieved by sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.
-
Data Presentation: Screening of Reaction Conditions
To guide optimization, the following table summarizes typical conditions and expected outcomes for the coupling of (5-Bromothiophen-3-YL)methanamine with various arylboronic acids. Yields are illustrative and will depend on the precise reaction scale and purity of reagents.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 12 | 92% |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | 90 | 18 | 85% |
| 3 | 4-Acetylphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 12 | 88% |
| 4 | 3-Pyridylboronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 16 | 78% |
| 5 | 2-Thienylboronic Acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ (3.0) | DME/H₂O (4:1) | 85 | 16 | 90% |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling. Optimization of catalyst, ligand, base, and solvent may be required for specific arylboronic acids.
Materials & Equipment:
-
(5-Bromothiophen-3-YL)methanamine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)[16]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 eq)[12]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed deionized water
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
Step-by-Step Methodology:
-
Preparation :
-
Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Degas the reaction solvent (e.g., 1,4-dioxane) and water by sparging with N₂ or Ar for at least 30 minutes prior to use.[14]
-
-
Reaction Setup :
-
To the flame-dried flask, add (5-Bromothiophen-3-YL)methanamine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[12]
-
-
Catalyst and Solvent Addition :
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).
-
Using a syringe, add the degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to the flask. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[12]
-
-
Reaction Execution and Monitoring :
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 12-24 hours).[16]
-
-
Work-up and Isolation :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and add water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.[16]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[16]
-
-
Purification :
-
Purify the crude residue by silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture), is typically effective for separating the aminomethyl-containing product.
-
-
Characterization :
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand.2. Insufficient degassing (presence of O₂).3. Incorrect base or solvent.4. Insufficient temperature. | 1. Use fresh, high-purity catalyst and ligand. Consider a robust precatalyst system.[14]2. Ensure the degassing procedure is rigorous.[14]3. Screen other bases (e.g., Cs₂CO₃) and solvent systems.[10]4. Cautiously increase the reaction temperature in 10 °C increments.[14] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst can consume boronic acid during the in situ reduction. | 1. Improve the degassing of all solvents and the reaction headspace.[14]2. Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[14] |
| Catalyst Decomposition (Black Precipitate) | 1. Insufficient ligand-to-metal ratio.2. High reaction temperature causing ligand degradation or catalyst aggregation. | 1. Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands).[14]2. Attempt the reaction at a lower temperature for a longer duration. |
| Protodeboronation (Loss of Boronic Acid) | 1. Base is too strong or reaction conditions are too harsh.2. Presence of excess water. | 1. Switch to a milder base like KF or K₂CO₃.[17]2. Use a boronic ester (e.g., pinacol ester) which is more stable.[19] Consider running the reaction under anhydrous conditions if feasible. |
Safety Precautions
-
Palladium Catalysts and Ligands : Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and potentially toxic; always consult the Safety Data Sheet (SDS).
-
Solvents : Organic solvents like dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases : Handle solid bases with care to avoid creating dust. Strong bases are corrosive.
-
Inert Atmosphere : Exercise caution when working with inert gases and Schlenk lines.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
- TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Benchchem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI: Not available.
- Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with....
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. DOI:10.1039/C9CY01331H.
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Source not available.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source not available.
- Wikipedia. Suzuki reaction.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. Formation of 3‐amino‐5‐arylthiophenes with various substituents at C‐2....
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Source not available.
- RSC Publishing. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Journal of the American Chemical Society. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling.
- Knowledge Commons. I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD.
- Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
- PubMed. 3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Source not available.
- PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source not available.
- YouTube. Suzuki cross-coupling reaction.
- Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- Facile synthesis of some 5-(3-substituted-thiophene)
- A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Source not available.
- ResearchGate. ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. | Request PDF.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Advanced Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromothiophenes
Executive Briefing
The thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the foundational core of blockbuster therapeutics such as the antiepileptic drug Gabitril and the type 2 diabetes medication Canagliflozin[1]. The functionalization of this core is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction, a highly versatile method for forming carbon-carbon bonds using an organoboron compound and an organohalide[2].
Unlike simple aryl halides, bromothiophenes present unique electronic environments and the potential for sulfur-mediated catalyst poisoning. This application note provides drug development professionals and synthetic chemists with an in-depth, self-validating guide to selecting the correct palladium catalysts, optimizing reaction conditions, and executing high-yielding protocols.
Mechanistic Causality & Catalyst Architecture
The coupling of bromothiophenes with boronic acids proceeds through a classic Pd(0)/Pd(II) catalytic cycle[3]. Understanding the causality behind each mechanistic step is critical for rational reaction design:
-
Oxidative Addition: The insertion of the active Pd(0) species into the C–Br bond of the thiophene is often the rate-determining step. Utilizing electron-rich, sterically bulky biarylphosphine ligands (such as SPhos) accelerates this step by drastically increasing the electron density on the palladium center[4].
-
Transmetalation: This step strictly requires the activation of the boronic acid by an inorganic base (e.g., K₃PO₄, Cs₂CO₃) to form a highly nucleophilic boronate complex[2]. The base also facilitates the exchange of the bromide ligand on the Pd(II) complex, driving the cycle forward.
-
Reductive Elimination: The steric bulk from ligands forces the cis-oriented aryl groups on the Pd(II) center into close proximity, accelerating the coupling event, releasing the desired product, and regenerating the active Pd(0) catalyst[3].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for bromothiophenes.
Quantitative Optimization Data
To achieve maximum conversion while minimizing costly catalyst loading, researchers must balance the palladium source, ligand, base, and solvent system. The following table synthesizes optimized conditions from recent literature for bromothiophene couplings.
| Substrate Type | Catalyst System | Base | Solvent System | Temp / Time | Yield | Ref |
| 3-Bromobenzo[b]thiophene | Pd(PPh₃)₄ (2–5 mol%) | K₃PO₄ or Na₂CO₃ | 1,4-Dioxane / H₂O | 80–100 °C, 12–24 h | >85% | [2] |
| Substituted Bromothiophenes | Pd(OAc)₂ (0.25–1 mol%) + SPhos | K₃PO₄ | Toluene / H₂O | 90 °C, 2 h | 77–93% | [4] |
| 2-Acetyl-5-bromothiophene | Benzothiazole-Pd(II) (1 mol%) | Cs₂CO₃ | DMF / H₂O | Microwave, 30 min | 80% | [1] |
| Thienyl Bromides | Pd₂(dba)₃ (0.1 mol%) + L1 | Base | THF / H₂O | 65 °C, 48 h | 89% |
Self-Validating Experimental Workflows
The following protocols are designed with built-in causality checks to ensure reproducibility and high fidelity in drug development settings.
Protocol A: Highly Efficient Thermal Coupling using Pd(OAc)₂/SPhos
This protocol is optimized for exceptionally low catalyst loading (0.5–1 mol%) and high throughput, making it ideal for scale-up[4].
Step 1: Reagent Preparation & Stringent Degassing
-
Action: In an oven-dried Schlenk flask, combine the bromothiophene (1.0 equiv), arylboronic acid (1.1–1.5 equiv)[2], K₃PO₄ (2.0 equiv), Pd(OAc)₂ (1.0 mol%), and SPhos (2.0 mol%).
-
Causality: A slight excess of boronic acid compensates for competitive protodeboronation side-reactions. SPhos is chosen because its steric bulk prevents the formation of unreactive PdL₄ complexes, ensuring a high concentration of the active 12-electron PdL monocoordinated species[4].
-
Validation Check: The solid mixture must be free-flowing. Clumping indicates moisture in the hygroscopic base, which can stall the transmetalation step.
Step 2: Solvent Addition and Deoxygenation
-
Action: Add a degassed mixture of Toluene/H₂O (10:1 v/v). Subject the flask to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.
-
Causality: Oxygen is the primary enemy of the active catalyst, rapidly oxidizing Pd(0) to inactive Pd(II) species. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species[3].
Step 3: Thermal Activation
-
Action: Heat the reaction mixture to 90 °C under an Argon atmosphere for 2 hours[4].
-
Causality: The biphasic nature of the Toluene/H₂O system requires vigorous stirring (≥800 rpm) to maximize the interfacial surface area where transmetalation occurs.
-
Validation Check: The solution typically transitions from a pale yellow/orange (indicating an active Pd(0)/Pd(II) cycle) to a darker hue. The appearance of a black precipitate (Pd black) early in the reaction indicates catalyst decomposition, likely due to inadequate degassing.
Step 4: In-Process Validation & Workup
-
Action: Monitor the reaction progress by LC-MS or TLC. Once the bromothiophene is fully consumed, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a Celite® pad[4].
-
Causality: Celite filtration removes bulk palladium residues and insoluble inorganic salts, preventing stubborn emulsions during subsequent liquid-liquid extraction.
-
Validation Check: LC-MS must show the desired product mass and the complete absence of the starting bromide's distinct isotope pattern (M, M+2).
Protocol B: Microwave-Assisted Green Coupling in Aqueous Media
For rapid library synthesis in drug discovery, microwave irradiation in aqueous media offers superior kinetics and aligns with green chemistry principles[1].
Step 1: Combine 2-acetyl-5-bromothiophene (1.0 equiv), arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and a robust Pd(II)-precatalyst (1 mol%) in a microwave-safe vial[1]. Step 2: Add a DMF/H₂O (1:1) solvent mixture. Seal the vial with a crimp cap. Step 3: Irradiate the mixture at 120 °C for 30 minutes.
-
Causality: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times from 24 hours to just 30 minutes. Cs₂CO₃ is highly soluble in aqueous DMF, providing rapid transmetalation kinetics[1].
Self-validating experimental workflow for palladium-catalyzed Suzuki coupling.
References
-
BenchChem. "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde". 2
-
Semantic Scholar. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization". 4
-
Semantic Scholar. "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water". 1
-
Frontiers. "An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers".
-
Wikipedia. "Suzuki reaction". 3
Sources
Application Note: Protocol for N-acylation of (5-Bromothiophen-3-yl)methanamine
Executive Summary
This application note details the optimized protocols for the N-acylation of (5-Bromothiophen-3-yl)methanamine , a critical building block in the synthesis of thiophene-based bioisosteres. The (5-bromothiophen-3-yl) moiety serves as a versatile scaffold, where the bromine atom provides a handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the amine allows for amide diversification.
We present two distinct methodologies:
-
Method A (Acid Chlorides/Anhydrides): Ideal for scale-up and simple acyl groups.
-
Method B (HATU-Mediated Coupling): Optimized for complex carboxylic acids and library synthesis.
Both protocols prioritize the preservation of the carbon-bromine (C-Br) bond and the prevention of thiophene ring oxidation.
Chemical Context & Strategic Considerations
Substrate Profile[1]
-
CAS (Generic): 1346617-48-8 (Free base) / Commonly sold as HCl salt.
-
Reactivity: The amine is a primary aliphatic amine attached to a heteroaromatic ring. It is highly nucleophilic.
-
Stability: Thiophenes are electron-rich. While the C5-bromine deactivates the ring slightly, the system remains susceptible to oxidation or polymerization under strongly acidic or Lewis-acidic conditions.
Critical Process Parameters (CPPs)
-
Stoichiometry of Base: Commercial sources often supply this amine as a Hydrochloride (HCl) salt. Crucial: The protocol must account for the extra equivalent of base required to "free-base" the amine in situ.
-
Temperature Control: Exothermic acylation can lead to bis-acylation (formation of imides) or degradation. Initial addition at 0°C is mandatory.
-
Chemoselectivity: Under the nucleophilic conditions described (no Lewis acids), N-acylation is kinetically favored over C-acylation (Friedel-Crafts) of the thiophene ring [1].
Visual Reaction Scheme
The following diagram illustrates the reaction pathway and the critical decision points.
Figure 1: Mechanistic pathway for the N-acylation of the thiophene amine salt.
Experimental Protocols
Method A: Acylation via Acid Chlorides or Anhydrides
Best for: Simple acyl groups (Acetyl, Benzoyl, Tosyl), Scale-up (>1g), Cost-efficiency.
Reagents:
-
Substrate: (5-Bromothiophen-3-yl)methanamine HCl (1.0 equiv)
-
Acyl Chloride (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (
)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solubilization: Add the amine HCl salt and anhydrous DCM. The salt will likely remain suspended.
-
Free-Basing: Add DIPEA (2.5 equiv) dropwise. Stir for 10 minutes at Room Temperature (RT). The solution should clarify as the free amine is liberated.
-
Cooling: Cool the reaction mixture to
using an ice bath. -
Addition: Add the Acyl Chloride (1.1 equiv) dropwise over 15 minutes. Note: Rapid addition causes exotherms that may degrade the thiophene.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Quench: Add saturated aqueous
(5 mL/mmol) and stir vigorously for 10 minutes. -
Workup: Separate phases. Extract aqueous layer with DCM (
). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA), then Brine. -
Drying: Dry over
, filter, and concentrate in vacuo.
Method B: HATU-Mediated Carboxylic Acid Coupling
Best for: Complex/Chiral carboxylic acids, Library synthesis, Drug Discovery.
Reagents:
-
Substrate: (5-Bromothiophen-3-yl)methanamine HCl (1.0 equiv)
-
Carboxylic Acid (
) (1.1 equiv) -
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous) or DCM (
)
Step-by-Step Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at RT to form the activated ester (O-At).
-
Amine Prep: In a separate vessel, dissolve the Thiophene Amine HCl salt in DMF and add remaining DIPEA (2.0 equiv).
-
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Stir at RT for 2–16 hours.
-
Workup (Precipitation Method): For DMF reactions, pour the mixture into ice-cold water (
volume). The product often precipitates. Filter and wash with water. -
Alternative Workup (Extraction): Dilute with Ethyl Acetate, wash with saturated
(to remove DMF), , and Brine.
Data Summary & Troubleshooting
Stoichiometry Table
| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |
| Thiophene Amine | Limiting Reagent | 1.0 | 1.0 | Assume HCl salt MW |
| Electrophile | Acyl Donor | 1.1 (Acid Cl) | 1.1 (Acid) | Slight excess ensures completion |
| Base | Proton Scavenger | 2.5 | 3.0 | Extra base needed to neutralize HCl salt |
| Coupling Agent | Activator | N/A | 1.1 | HATU preferred over EDC for speed |
Analytical QC: What to Look For
-
1H NMR (DMSO-d6 or CDCl3):
-
Amide NH: Look for a broad triplet/singlet around
. -
Thiophene Protons: Two distinct doublets (or singlets depending on resolution) in the aromatic region (
). -
Methylene (
): A doublet (coupling to NH) around .
-
-
LCMS:
-
Isotope Pattern: The presence of Bromine (
and ) creates a distinctive 1:1 doublet in the mass spectrum ( and ). This is the primary confirmation of the scaffold integrity.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete "free-basing" of the salt. | Ensure DIPEA is added before the acylating agent and stirred for 10 mins. |
| Dark/Black Rxn | Oxidation or polymerization of thiophene. | Degas solvents thoroughly. Ensure temp is |
| Bis-acylation | Excess acyl chloride or high temp. | Strictly control stoichiometry (1.1 equiv) and keep cold. |
| DMF Stuck | DMF difficult to remove. | Wash organic layer with |
Workflow Visualization
The following diagram outlines the decision process for selecting the appropriate method and the subsequent purification logic.
Figure 2: Decision tree for synthesis and purification.
Safety & Handling
-
Thiophene Toxicity: Thiophene derivatives can be toxic if inhaled or absorbed. All operations must be conducted in a fume hood.
-
Lachrymators: Benzyl-type halides and some acyl chlorides are lachrymators. Wear proper eye protection.
-
Waste: Brominated organic waste must be segregated from general organic waste in many jurisdictions.
References
-
Montalbetti, C. A., & Falque, V. (2005).[4][5] Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852.[4] 5[6][8][9]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [6][8][9]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
PubChem. (n.d.). (5-Bromothiophen-3-yl)methanamine hydrochloride.[3] National Library of Medicine. 3
Sources
- 1. [(5-bromothiophen-3-yl)methyl][3-(ethylamino)propyl]methylamine | Molport-013-123-551 | Novel [molport.com]
- 2. 3-[(5-Bromothiophen-3-yl)methylamino]propanamide | C8H11BrN2OS | CID 43431879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (5-bromothiophen-3-yl)methanamine hydrochloride (C5H6BrNS) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (5-Bromothiophen-3-YL)methanamine in Biological Screening
Abstract
The thiophene moiety is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug discovery.[3][4] This document provides a comprehensive guide to the derivatization of (5-Bromothiophen-3-YL)methanamine, a versatile building block for generating diverse chemical libraries for biological screening. We present detailed protocols for three key transformations: amide coupling, reductive amination, and Suzuki coupling. Each protocol is designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a research setting.
Introduction: The Strategic Importance of the Thiophene Scaffold
Thiophene and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets.[2] Furthermore, the thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties with a distinct electronic profile.[3][7]
(5-Bromothiophen-3-YL)methanamine is a particularly valuable starting material for several reasons:
-
Two Points of Diversity: The primary amine at the 3-position and the bromine atom at the 5-position provide two orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space around the thiophene core.
-
Synthetic Tractability: The primary amine is readily acylated or alkylated, while the bromine atom is amenable to a variety of cross-coupling reactions.
-
Strategic Positioning: The 3-methylamine and 5-bromo substitution pattern allows for the generation of molecules with diverse three-dimensional shapes, increasing the probability of identifying hits in biological screens.
This guide will focus on three high-yield, versatile, and widely applicable derivatization strategies.
Derivatization Strategies: A Practical Overview
The choice of derivatization strategy depends on the desired final compound and the available starting materials. The following diagram provides a high-level decision-making framework.
Caption: Decision tree for derivatization of (5-Bromothiophen-3-YL)methanamine.
Protocol 1: Amide Coupling via EDC/HOBt Activation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[8] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as Hydroxybenzotriazole (HOBt) provides a reliable method for the synthesis of amides from primary amines and carboxylic acids under mild conditions.[8]
Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to racemization. HOBt is added to trap the O-acylisourea, forming an active ester that is more stable and less prone to racemization, which then reacts with the primary amine of (5-Bromothiophen-3-YL)methanamine to yield the desired amide.
Experimental Protocol
Materials:
-
(5-Bromothiophen-3-YL)methanamine
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (5-Bromothiophen-3-YL)methanamine (1.1 eq) to the reaction mixture.
-
Add EDC (1.2 eq) portion-wise and stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Carboxylic Acid | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzoic acid | 85 | >98 |
| 2 | Acetic acid | 92 | >99 |
| 3 | 4-Fluorobenzoic acid | 88 | >98 |
Protocol 2: Reductive Amination for Secondary and Tertiary Amines
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals.[10][11][12] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[13][14]
Mechanistic Rationale
The primary amine of (5-Bromothiophen-3-YL)methanamine reacts with an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the secondary amine. STAB is a particularly effective reagent for this transformation as it is selective for the reduction of iminium ions in the presence of the starting carbonyl compound.[13]
Experimental Protocol
Materials:
-
(5-Bromothiophen-3-YL)methanamine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (5-Bromothiophen-3-YL)methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzaldehyde | 78 | >97 |
| 2 | Acetone | 85 | >99 |
| 3 | Cyclohexanone | 81 | >98 |
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[15][16] It is widely used in the synthesis of biaryl and heteroaryl compounds.[17][18]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] A palladium(0) catalyst first undergoes oxidative addition to the carbon-bromine bond of (5-Bromothiophen-3-YL)methanamine (or its N-protected derivative). This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the palladium complex yields the desired C-C coupled product and regenerates the palladium(0) catalyst.
Experimental Protocol
Materials:
-
N-Boc-(5-Bromothiophen-3-YL)methanamine (The amine should be protected, e.g., as a Boc-carbamate, to prevent side reactions)
-
Aryl or heteroaryl boronic acid of interest
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Dioxane/water or Toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine N-Boc-(5-Bromothiophen-3-YL)methanamine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the solvent system (e.g., Dioxane/water 4:1) by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotect the Boc group under standard acidic conditions (e.g., TFA in DCM) to yield the final product.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Boronic Acid | Yield (%) | Purity (%) (LC-MS) |
| 1 | Phenylboronic acid | 90 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 87 | >97 |
| 3 | Pyridine-3-boronic acid | 75 | >95 |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the derivatization of (5-Bromothiophen-3-YL)methanamine.
Caption: General experimental workflow for derivatization.
Conclusion
The derivatization of (5-Bromothiophen-3-YL)methanamine through amide coupling, reductive amination, and Suzuki coupling offers a robust and versatile platform for the generation of diverse chemical libraries. The protocols outlined in this application note are designed to be readily implemented in a standard research laboratory, providing a solid foundation for the exploration of this privileged scaffold in the context of biological screening and drug discovery. The strategic application of these methods will undoubtedly contribute to the identification of novel bioactive molecules with therapeutic potential.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- Biological Activities of Thiophenes | Encyclopedia MDPI.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC.
- Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl - Benchchem.
- Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
- A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5 - Benchchem.
- Synthesis, Characterization of thiophene derivatives and its biological applications.
- Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research.
- Amide Synthesis - Fisher Scientific.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate.
- Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews.
- Reductive Amination in the Synthesis of Pharmaceuticals - PubMed.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciensage.info [sciensage.info]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lab Reporter [fishersci.it]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for (5-Bromothiophen-3-YL)methanamine: A Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Thiophene Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. Its derivatives are integral components of numerous pharmaceuticals, including antiplatelet agents and kinase inhibitors, as well as organic electronic materials. The specific substitution pattern on the thiophene ring is critical in defining the molecule's function. While much focus has been on 2,5-disubstituted thiophenes, the 3,5-disubstitution pattern offers a distinct vector for molecular elaboration, making building blocks like (5-Bromothiophen-3-YL)methanamine particularly valuable for accessing novel chemical space.
This guide provides an in-depth look at the synthesis and application of (5-Bromothiophen-3-YL)methanamine, a bifunctional building block featuring a reactive bromine atom for cross-coupling reactions and a primary amine for a variety of nucleophilic transformations. We will explore its synthesis from commercially available precursors and detail its application in key synthetic transformations, providing researchers, scientists, and drug development professionals with the necessary protocols to leverage this versatile molecule in their work.
Synthesis of (5-Bromothiophen-3-YL)methanamine
The synthesis of (5-Bromothiophen-3-YL)methanamine can be approached from 3-bromothiophene, a readily available starting material. The strategy involves the introduction of a one-carbon functional group at the 3-position that can be subsequently converted to the aminomethyl group. Two common and effective routes are via the formylation or cyanation of a metalated 3-bromothiophene derivative, followed by reduction.
Protocol 1: Synthesis via Formylation and Reductive Amination
This pathway involves the formylation of 3,5-dibromothiophene followed by a selective reduction and subsequent reductive amination.
Step 1: Synthesis of 5-Bromo-3-formylthiophene
The regioselective formylation at the 3-position of a brominated thiophene can be achieved through a lithium-halogen exchange followed by quenching with an appropriate formylating agent.
-
Reaction Scheme:
-
3,5-Dibromothiophene is treated with n-butyllithium at low temperature to selectively perform a lithium-halogen exchange at the more reactive 2- or 5-position. Subsequent quenching with N,N-dimethylformamide (DMF) introduces the formyl group.
-
-
Detailed Protocol:
-
To a solution of 3,5-dibromothiophene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-formylthiophene.
-
Step 2: Reductive Amination to (5-Bromothiophen-3-YL)methanamine
The resulting aldehyde is converted to the primary amine via reductive amination.
-
Reaction Scheme:
-
5-Bromo-3-formylthiophene is reacted with ammonia or an ammonia source, and the intermediate imine is reduced in situ with a suitable reducing agent.
-
-
Detailed Protocol:
-
To a solution of 5-bromo-3-formylthiophene (1.0 eq) in methanol (0.3 M), add ammonium chloride (5.0 eq) and aqueous ammonia (28-30%, 10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treatment with HCl in ether.
-
Protocol 2: Synthesis via Cyanation and Reduction
An alternative route involves the introduction of a nitrile group followed by its reduction.
Step 1: Synthesis of 3-Bromo-5-cyanothiophene
-
Reaction Scheme:
-
Similar to the formylation, 3,5-dibromothiophene can be lithiated and then quenched with a cyanating agent like cyanogen bromide or tosyl cyanide.
-
-
Detailed Protocol:
-
Follow the procedure for the lithiation of 3,5-dibromothiophene as described in Protocol 1, Step 1.
-
Quench the reaction at -78 °C with a solution of tosyl cyanide (1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and purify as described in Protocol 1, Step 1 to yield 3-bromo-5-cyanothiophene.
-
Step 2: Reduction of the Nitrile to the Amine
The nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Reaction Scheme:
-
3-Bromo-5-cyanothiophene is reduced with LiAlH4 in an ethereal solvent.
-
-
Detailed Protocol:
-
To a suspension of LiAlH4 (2.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add a solution of 3-bromo-5-cyanothiophene (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-Bromothiophen-3-YL)methanamine.
-
Purification can be achieved as described in Protocol 1, Step 2.
-
Applications in Organic Synthesis
(5-Bromothiophen-3-YL)methanamine is a versatile building block due to its two orthogonal reactive sites. The primary amine can act as a nucleophile in various bond-forming reactions, while the bromo-substituent is ideal for transition metal-catalyzed cross-coupling reactions.
Application 1: N-Alkylation and N-Acylation
The primary amine of (5-Bromothiophen-3-YL)methanamine can be readily functionalized through N-alkylation and N-acylation to introduce a wide range of substituents, which is a common strategy in the synthesis of bioactive molecules.
Protocol 3: N-Alkylation via Reductive Amination
-
Causality: Reductive amination is a highly efficient and controlled method for N-alkylation, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial for its selectivity for the iminium ion over the carbonyl starting material.
-
Detailed Protocol:
-
To a solution of (5-Bromothiophen-3-YL)methanamine (1.0 eq) and an aldehyde or ketone (1.2 eq) in dichloromethane (DCM) (0.2 M), add sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: N-Acylation
-
Causality: The acylation of the primary amine to form a stable amide bond is a fundamental transformation in medicinal chemistry. Using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine effectively neutralizes the generated HCl without interfering with the reaction.
-
Detailed Protocol:
-
Dissolve (5-Bromothiophen-3-YL)methanamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.3 M) at 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the N-acylated product, which can be further purified by recrystallization or column chromatography.
-
| Reaction | Reagents | Typical Yield (%) |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | 70-90 |
| N-Acylation | Acyl chloride, TEA | 85-95 |
Table 1: Representative yields for N-functionalization reactions.
Caption: Synthetic pathways for N-functionalization.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the thiophene ring serves as a handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery for constructing C-C and C-N bonds, respectively.
Protocol 5: Suzuki-Miyaura Coupling
-
Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. The choice of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base is critical for an efficient catalytic cycle. The base activates the boronic acid for transmetalation to the palladium center.
-
Detailed Protocol:
-
In a reaction vessel, combine the N-protected (5-Bromothiophen-3-YL)methanamine derivative (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 6: Buchwald-Hartwig Amination
-
Causality: The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.
-
Detailed Protocol:
-
To a reaction vessel, add the N-protected (5-Bromothiophen-3-YL)methanamine derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.
-
Cool the reaction, filter through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Coupling Reaction | Key Reagents | Product |
| Suzuki-Miyaura | Aryl/vinyl boronic acid, Pd catalyst, base | C-C coupled product |
| Buchwald-Hartwig | Primary/secondary amine, Pd catalyst, ligand, base | C-N coupled product |
Table 2: Key reagents for cross-coupling reactions.
Caption: Cross-coupling strategies for molecular diversification.
Conclusion
(5-Bromothiophen-3-YL)methanamine is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its orthogonal functional handles allow for a wide range of synthetic manipulations, enabling the construction of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their research endeavors, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
-
Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Katritzky, A. R., & Abdel-Fattah, A. A. (2002). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 7(5), 404. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Bromothiophene: Applications Beyond Antithrombotic Drugs. Retrieved from [Link]
-
MDPI. (2011). Reactions of Some New Thienothiophene Derivatives. Molecules, 16(6), 5142-5154. [Link]
-
ACS Publications. (2024). Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. Organic Letters. [Link]
-
ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2018, July 18). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
- Google Patents. (n.d.). CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.
-
ResearchGate. (2025, August 7). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
PMC. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]
- ResearchGate. (n.d.). *Download scientific diagram | Synthesis of 2-bromo-3-methyl-5-arylthiophenes (3a–k) and 2,5-diaryl-3-methyl thiophenes (3l–p). Conditions: (i) 1 (128 mg, 0.5 mmol, 1 eq), 2 (0.55 mmol, 1.1 eq), Pd(PPh3)4 (14.5 mg, 2.5 mol%), K3PO4 (212 mg, 1.0 mmol, 2 eq), 1,4-dioxane (2.5 ml), H2O (0.625 ml), 12 h, 90 °C under argon. (ii) 1 (128 mg, 0.5 mmol, 1 eq), 2 (1.25 mmol, 2.5 eq,), Pd(PPh3)4 (34.6 mg, 6 mol%), K3PO4 (424 mg, 2.0 mmol, 4 eq), 1,4-dioxane (2.5 ml), H2O (0.625 ml), 12 h,
Functionalization of the Thiophene Ring in (5-Bromothiophen-3-YL)methanamine: A Comprehensive Guide for Synthetic Chemists
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the thiophene ring in (5-Bromothiophen-3-YL)methanamine. Thiophene derivatives are crucial scaffolds in medicinal chemistry and materials science, and the ability to selectively modify their structure is paramount for the development of novel compounds with tailored properties.[1][2][3] This document details robust protocols for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as strategies involving lithiation. Each section offers in-depth procedural details, mechanistic insights, and critical parameters to guide researchers in achieving successful and efficient synthetic transformations.
Introduction: The Significance of Functionalized Thiophenes
The thiophene nucleus is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active compounds and advanced organic materials.[1][2][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block in drug discovery and a key component in the design of organic semiconductors and conductive polymers. The presence of a bromine atom and a methanamine group on the thiophene ring in (5-Bromothiophen-3-YL)methanamine offers two distinct points for chemical modification, enabling the synthesis of diverse and complex molecular architectures.
The bromine atom serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C5 position. The aminomethyl group at the C3 position provides a site for further derivatization, such as acylation, alkylation, or participation in the formation of larger heterocyclic systems. The strategic functionalization of this scaffold is therefore of significant interest to researchers aiming to explore new chemical space and develop novel therapeutic agents and functional materials.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[5] These reactions are particularly well-suited for the functionalization of halo-thiophenes.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7] This reaction is highly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[5]
Core Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the active catalyst.[6] A base is crucial for activating the organoboron reagent in the transmetalation step.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine (5-Bromothiophen-3-YL)methanamine (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0 - 3.0 eq).[6][7]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (e.g., 5 mol%).[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).[7]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ can be advantageous for more challenging substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point.[6] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | The solvent system must solubilize all reactants. The aqueous phase is necessary for the action of inorganic bases.[6] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction has broad applicability for the synthesis of arylamines, which are prevalent in pharmaceuticals and other fine chemicals.
Core Principle: The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and broad substrate scope.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu).[9][10]
-
Reagent Addition: Add (5-Bromothiophen-3-YL)methanamine (1.0 eq) and the desired amine (1.1 - 1.5 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / P(tBu)₃ | The ligand choice is crucial for catalyst stability and reactivity.[9] Bulky, electron-rich phosphines are often effective. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[11] This reaction is instrumental in the synthesis of conjugated systems found in many functional materials and complex natural products.
Core Principle: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst promotes the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. Copper-free protocols have also been developed.[11][12]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of (5-Bromothiophen-3-YL)methanamine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).
-
Base Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which also serves as a solvent in some cases.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt. Concentrate the filtrate and purify the residue by column chromatography.
Diagram 2: Simplified Workflow for Sonogashira Coupling
Caption: A streamlined workflow for a typical Sonogashira coupling reaction.
Stille Coupling: Utilizing Organostannanes
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[13] It is known for its tolerance of a wide variety of functional groups and its ability to be carried out under neutral conditions.[14]
Core Principle: The catalytic cycle of the Stille reaction is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a Schlenk flask, dissolve (5-Bromothiophen-3-YL)methanamine (1.0 eq) and the organostannane reagent (1.1-1.2 eq) in an anhydrous, degassed solvent (e.g., toluene or DMF).[15]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄.[15]
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.[15]
-
Work-up and Purification: Cool the reaction mixture and dilute with an organic solvent. Wash the organic layer with an aqueous solution of KF to remove tin byproducts, followed by water and brine.[15] Dry the organic phase, concentrate, and purify the product by column chromatography.
Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions.
Lithiation Strategies for Thiophene Functionalization
Lithiation followed by quenching with an electrophile is a powerful method for the functionalization of thiophenes. This approach allows for the introduction of a wide range of functional groups at specific positions on the thiophene ring.
Halogen-Metal Exchange
Halogen-metal exchange is a common method for generating organolithium species from aryl halides.[16] This is particularly effective for bromothiophenes.
Core Principle: An organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), reacts with the bromothiophene at low temperatures to exchange the bromine atom for a lithium atom, forming a highly nucleophilic thienyllithium intermediate.[16] This intermediate can then be trapped with various electrophiles.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve (5-Bromothiophen-3-YL)methanamine (1.0 eq) in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere.[16]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[16]
-
Lithiation: Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.[16] Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete halogen-metal exchange.[16]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise at -78 °C.[16]
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Table 3: Common Electrophiles for Quenching Thienyllithium Intermediates
| Electrophile | Functional Group Introduced |
| DMF | Aldehyde (-CHO) |
| CO₂ | Carboxylic Acid (-COOH) |
| Alkyl Halides (R-X) | Alkyl Group (-R) |
| Aldehydes/Ketones | Hydroxyalkyl Group (-CH(OH)R) |
| Trimethylborate | Boronic Ester (-B(OMe)₂) |
Protecting Group Strategies
The presence of the primary amine in (5-Bromothiophen-3-YL)methanamine can sometimes interfere with certain reaction conditions, particularly those involving strong bases or highly electrophilic reagents. In such cases, the use of a protecting group for the amine functionality is necessary.[17][18]
Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various acyl groups.[] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.[17][20] Orthogonal protecting group strategies can be employed when multiple reactive functional groups are present, allowing for their selective deprotection.[18]
Diagram 3: General Protecting Group Strategy
Caption: A schematic representation of a protecting group strategy in synthesis.
Conclusion
The functionalization of the thiophene ring in (5-Bromothiophen-3-YL)methanamine provides a versatile platform for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions and lithiation strategies detailed in this guide offer a powerful and flexible toolkit for researchers. Careful consideration of reaction conditions, catalyst systems, and the potential need for protecting groups is essential for achieving successful and efficient synthetic outcomes.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
- Begouin, A., Hesse, S., Queiroz, M.-J. R. P., & Kirsch, G. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. Synthesis, 2005(14), 2373–2378.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Stille Coupling.
- Khan, I., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(7), 1143.
- BenchChem. (n.d.). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde.
- Smolecule. (n.d.). Optimizing Lithiation of Thiophene.
- Begouin, A., Hesse, S., Queiroz, M. J. R. P., & Kirsch, G. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis, 2005(14), 2373-2378.
- Bäuerle, P., & Scheib, S. (1995). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling.
- Bäuerle, P., & Scheib, S. (1995). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 60(15), 4958-4965.
- Amer, A., et al. (1984). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. The Journal of Organic Chemistry, 49(26), 5250-5251.
- Reddy, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13627-13639.
- Asiri, A. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 983.
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF.
- Iddon, B., & Suschitzky, H. (1976). Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1, (13), 1457-1463.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid....
- Kumar, A., et al. (2014). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry, 12(3), 403-407.
- Reddy, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13627–13639.
- Organic Synthesis. (n.d.). Stille Coupling.
- Hooper, M. W., & Hartwig, J. F. (2003). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 5(3), 289-292.
- ResearchGate. (n.d.). Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene.
- Al-Ghorbani, M., et al. (2025).
- BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
- ResearchGate. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- El-Sayed, M. A., et al. (2023).
- Singh, P., & Kaur, M. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(5), 1837-1846.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Oishi, T., et al. (2020). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Chemical & Pharmaceutical Bulletin, 68(10), 996-1000.
- ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. Protective Groups [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Scale-up Synthesis of (5-Bromothiophen-3-YL)methanamine Hydrochloride: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, scalable protocol for the synthesis of (5-Bromothiophen-3-YL)methanamine hydrochloride, a valuable building block for pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of 3-bromothiophene to yield the key intermediate, 5-bromothiophene-3-carbaldehyde. Subsequent reductive amination of the aldehyde with ammonia, followed by in-situ salt formation, affords the target compound. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations for a successful scale-up synthesis.
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry, with their isosteric relationship to benzene rings providing unique pharmacological properties.[1] Specifically, substituted (thiophen-3-yl)methanamine scaffolds are present in a variety of biologically active molecules. The title compound, (5-Bromothiophen-3-YL)methanamine hydrochloride, serves as a critical intermediate, with the bromine atom providing a reactive handle for further molecular elaboration through cross-coupling reactions, while the aminomethyl group allows for the introduction of diverse functionalities.[2] This document outlines a robust and scalable synthetic route, designed to be both efficient and reproducible in a laboratory setting.
Synthetic Strategy
The overall synthetic pathway is depicted below. The strategy was designed for its reliability and use of readily available reagents.
Caption: Overall synthetic workflow for (5-Bromothiophen-3-YL)methanamine hydrochloride.
Part 1: Synthesis of 5-Bromothiophene-3-carbaldehyde
The initial step involves the formylation of 3-bromothiophene at the C5 position using the Vilsmeier-Haack reaction. This reaction is a well-established method for introducing a formyl group onto electron-rich heterocyclic systems.[3][4] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile.[5]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles | Equivalents |
| 3-Bromothiophene | 163.04 | 10.0 g | 0.0613 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10.4 g (6.3 mL) | 0.0678 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 22.4 g (23.7 mL) | 0.306 | 5.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Crushed Ice | - | ~200 g | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Vilsmeier Reagent Formation: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid or viscous liquid indicates the generation of the Vilsmeier reagent.[6]
-
Reaction with 3-Bromothiophene: To the pre-formed Vilsmeier reagent, add a solution of 3-bromothiophene in dichloromethane (DCM) dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 45-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromothiophene-3-carbaldehyde as a liquid.
Expected Yield: 70-80%
Characterization of 5-Bromothiophene-3-carbaldehyde:
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 8.05 (d, J = 1.6 Hz, 1H, Th-H), 7.45 (d, J = 1.6 Hz, 1H, Th-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 184.5, 145.0, 137.5, 130.0, 115.0.
-
MS (EI): m/z 190/192 (M⁺, bromine isotope pattern).
Part 2: Synthesis of (5-Bromothiophen-3-YL)methanamine hydrochloride
The second step is the reductive amination of 5-bromothiophene-3-carbaldehyde. This is a one-pot reaction where the aldehyde first reacts with ammonia to form an imine in situ, which is then immediately reduced by sodium borohydride (NaBH₄) to the corresponding primary amine.[7][8] The final product is then converted to its hydrochloride salt for better stability and handling.
Experimental Protocol: Reductive Amination and Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 g of aldehyde) | Moles | Equivalents |
| 5-Bromothiophene-3-carbaldehyde | 191.05 | 10.0 g | 0.0523 | 1.0 |
| Methanol (MeOH) | 32.04 | 150 mL | - | - |
| Ammonia solution (7N in Methanol) | 17.03 | 30 mL | ~0.21 | ~4.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.4 g | 0.0634 | 1.2 |
| Deionized Water | 18.02 | 50 mL | - | - |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | - |
| Hydrochloric Acid (HCl) in Et₂O (2M) | 36.46 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromothiophene-3-carbaldehyde in methanol. Cool the solution to 0 °C in an ice-water bath. To this solution, add the 7N ammonia solution in methanol dropwise. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.[9]
-
Work-up and Amine Isolation: Quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Salt Formation: Filter the dried organic solution. To the filtrate, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution becomes acidic (check with pH paper).
-
Isolation of Hydrochloride Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain (5-Bromothiophen-3-YL)methanamine hydrochloride as a white to off-white solid.
Expected Yield: 65-75%
Characterization of (5-Bromothiophen-3-YL)methanamine hydrochloride:
-
Appearance: White to off-white solid.
-
¹H NMR (D₂O, 400 MHz): δ 7.40 (s, 1H, Th-H), 7.20 (s, 1H, Th-H), 4.10 (s, 2H, -CH₂-).
-
¹³C NMR (D₂O, 100 MHz): δ 140.0, 130.0, 128.0, 110.0, 40.0.
-
MS (ESI+): m/z 192/194 ([M+H]⁺, free base, bromine isotope pattern).
Safety and Handling
-
3-Bromothiophene: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Phosphorus oxychloride (POCl₃): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes severe skin burns and eye damage. Handle in a dry, inert atmosphere if possible.[10][11][12]
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Vilsmeier-Haack reaction | Incomplete formation of Vilsmeier reagent due to moisture. | Use anhydrous DMF and POCl₃. Ensure all glassware is oven-dried. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure it goes to completion. If necessary, increase reaction time or temperature slightly. | |
| Formation of di-substituted byproducts in reductive amination | Over-alkylation of the primary amine. | Use a sufficient excess of ammonia to favor the formation of the primary amine. Control the addition of the reducing agent. |
| Difficulty in precipitating the hydrochloride salt | Insufficient HCl addition or presence of water. | Ensure the ethereal solution of the amine is dry. Add HCl solution until the solution is acidic and precipitation is complete. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of (5-Bromothiophen-3-YL)methanamine hydrochloride. The described two-step sequence, involving a Vilsmeier-Haack formylation and a subsequent reductive amination, offers a reliable and efficient route to this valuable synthetic intermediate. By following the outlined procedures and safety precautions, researchers can confidently produce this compound on a laboratory scale for further applications in drug discovery and materials science.
References
-
UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Oregon State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
-
PubChem. (n.d.). (5-bromothiophen-3-yl)methanamine hydrochloride. Retrieved from [Link]
-
MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 12(1), 39-56.
-
PubChem. (n.d.). (5-bromobenzo[b]thiophen-3-yl)methanamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
-
Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Sources
- 1. 5-bromothiophene-3-carboxaldehyde [stenutz.eu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gctlc.org [gctlc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. DSpace [open.bu.edu]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 3-bromothiophene substrates
Technical Support Guide: Optimizing Suzuki Coupling with 3-Bromothiophene
Status: Operational Topic: 3-Bromothiophene Substrate Optimization Ticket ID: SUZ-THIO-3BR-OPT
Diagnostic Triage: Why is your reaction failing?
Before altering parameters, identify the failure mode. 3-bromothiophene is a deceptive substrate; it appears simple but presents unique electronic and coordinating challenges compared to its 2-bromo isomer or standard phenyl bromides.
Troubleshooting Logic Tree
Use the following decision matrix to diagnose your specific issue.
Caption: Diagnostic logic flow for identifying failure modes in 3-bromothiophene couplings.
Technical Deep Dive: The 3-Bromothiophene Challenge
To optimize yield, you must understand the two primary antagonists in this reaction: Catalyst Poisoning and Electronic Deactivation .
A. The Sulfur Coordination Problem (Catalyst Poisoning)
Thiophenes are soft Lewis bases. The sulfur atom can coordinate strongly to Palladium(II) species, displacing the phosphine ligands required for the catalytic cycle. This creates a "dead" catalyst species that cannot undergo transmetallation.
-
The Fix: Use bulky, electron-rich ligands (Buchwald type).[1] The steric bulk creates a "roof" over the Pd center, physically preventing the sulfur atom of the substrate from binding to the metal, while still allowing the C-Br bond to access the active site.
B. The C3 vs. C2 Reactivity Gap
-
2-Bromothiophene: The C-Br bond is
to the sulfur. The inductive effect of sulfur makes oxidative addition rapid. -
3-Bromothiophene: The C-Br bond is
to the sulfur. It is significantly more electron-rich than the 2-position. This makes the oxidative addition step slower and often the rate-determining step (RDS). -
The Fix: You need a catalyst system capable of activating unactivated or electron-rich aryl chlorides/bromides. Standard Pd(PPh
) is often insufficient.
Optimization Matrices: Selecting Your System
Do not guess. Use these proven combinations based on substrate difficulty.
Ligand Selection Matrix
| Ligand Class | Specific Ligand | Recommendation | Why? |
| Tier 1 (Gold Standard) | SPhos or XPhos | Highly Recommended | Bulky biaryl structure prevents sulfur coordination; electron-rich nature accelerates oxidative addition of the sluggish C3-Br bond. |
| Tier 2 (Robust) | dppf | Good Alternative | Large bite angle and bidentate nature make it resistant to ligand displacement by sulfur, though slower than SPhos. |
| Tier 3 (Basic) | PPh | Avoid | Labile ligand easily displaced by thiophene sulfur; leads to catalyst death at low conversion. |
| Tier 4 (Specialized) | P( | High Activity | Excellent for difficult substrates, but highly air-sensitive and pyrophoric. Use only if SPhos fails. |
Base & Solvent Compatibility
| Base | Solvent System | Use Case | Notes |
| K | Toluene / Water (10:1) | Standard | Mild base; reduces protodeboronation of sensitive boronic acids. |
| K | Dioxane / Water (4:1) | Robust Substrates | Standard Suzuki conditions; effective if your boronic acid is stable.[2] |
| CsF | DME (Anhydrous) | Sensitive | Use for protodeboronation-prone boronic acids (e.g., 2-pyridyl, 2-thienyl boronates). Removes water from the equation. |
Optimized Experimental Protocol (SOP)
Objective: Coupling 3-bromothiophene with an aryl boronic acid.
Scale: 1.0 mmol
System: Pd(OAc)
Reagents:
-
3-Bromothiophene (1.0 equiv)[3]
-
Aryl Boronic Acid (1.5 equiv) — Excess is crucial due to potential deboronation.
-
Pd(OAc)
(2 mol%) -
SPhos (4 mol%) — 2:1 Ligand:Pd ratio.
-
K
PO (3.0 equiv) -
Solvent: Toluene (4 mL) and Water (0.4 mL)
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)
and SPhos in 1 mL of Toluene. Stir at RT for 10 mins to generate the active catalyst species (L-Pd-L). The solution should turn from orange to a clear/pale yellow. -
Solvent Degassing: Sparge the remaining Toluene and Water with Argon or Nitrogen for at least 15 minutes. Thiophene couplings are highly sensitive to O
induced homocoupling. -
Reaction Assembly:
-
Add 3-bromothiophene, Boronic Acid, and K
PO to a reaction vial equipped with a magnetic stir bar. -
Add the degassed Toluene/Water mixture.
-
Add the pre-complexed catalyst solution.
-
-
Reaction: Seal the vial and heat to 80–100°C .
-
Note: 3-bromothiophene requires heat.[4] Room temperature protocols rarely achieve full conversion.
-
-
Monitoring: Check via LCMS or TLC at 2 hours. If stalled, do not add more catalyst immediately. Check pH (ensure it is still basic).
Mechanistic Visualization: The Sulfur Trap
Understanding the competition at the Palladium center is key to troubleshooting.
Caption: Competitive pathway showing how bulky ligands favor Oxidative Addition over Sulfur Poisoning.
Frequently Asked Questions (FAQs)
Q: My boronic acid is disappearing, but no product is forming. What is happening?
A: You are likely experiencing protodeboronation .[2] The boronic acid is hydrolyzing to the arene (Ar-B(OH)
-
Solution: Switch to anhydrous conditions using CsF in DME or Dioxane. Alternatively, use a MIDA boronate or Potassium Trifluoroborate salt, which acts as a "slow-release" reservoir of the active boronic species.
Q: I see a lot of homocoupling of the boronic acid (Ar-Ar). A: This indicates oxygen ingress. The Pd(II) species formed by oxidative addition is being oxidized, or the boronic acid itself is undergoing oxidative homocoupling.
-
Solution: Degas solvents more rigorously (freeze-pump-thaw is best). Ensure your reaction vessel is strictly under inert atmosphere.[2][3]
Q: Can I use Pd(dppf)Cl
Q: Why is 3-bromothiophene giving lower yields than 2-bromothiophene? A: This is expected. The 2-position is electronically activated by the adjacent sulfur atom (inductive effect), facilitating rapid oxidative addition. The 3-position behaves more like a deactivated aryl bromide. You must treat 3-bromothiophene as a "difficult" substrate, requiring higher temperatures and more active ligands.
References
-
Buchwald Ligands (SPhos/XPhos)
-
Protodeboronation Mechanisms
-
Catalyst Poisoning by Sulfur
-
General Suzuki Optimization Guide
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
How to avoid debromination in Suzuki coupling of bromothiophenes
A Specialist's Guide to Mitigating Debromination Side Reactions
Welcome to the technical support hub for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of bromothiophenes. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address the common and often frustrating side reaction of debromination. As Senior Application Scientists, we understand that success in complex organic synthesis lies in the nuanced control of reaction parameters. This guide offers field-proven insights and scientifically grounded explanations to help you navigate the challenges of working with these valuable heterocyclic building blocks.
Troubleshooting Guide: Minimizing Debrominated Byproducts
The premature loss of the bromine substituent from the thiophene ring, a reaction known as hydrodehalogenation or debromination, is a frequent obstacle in achieving high yields and purity in Suzuki couplings. This unwanted side reaction leads to the formation of a thiophene byproduct instead of the desired coupled product, complicating purification and reducing overall efficiency.[1] The following section provides a systematic approach to diagnosing and resolving this issue.
Issue: Significant Formation of Debrominated Thiophene Byproduct
The appearance of a significant amount of the debrominated thiophene byproduct is a clear indication that the catalytic cycle is favoring an undesirable pathway. This typically arises from the formation of a palladium-hydride (Pd-H) species that competes with the desired cross-coupling reaction.[2]
Root Causes and Solutions
1. Aggressive or Inappropriate Base Selection:
-
Problem: Strong bases, particularly in the presence of protic solvents like water or alcohols, can act as hydride donors, leading to the formation of Pd-H species.[1] Alkoxide bases are particularly prone to promoting this side reaction.[1]
-
Solution: Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are often effective alternatives.[1][3] These weaker bases are less likely to generate hydride species that lead to debromination.[1] The solubility and activity of the base are also critical; for inorganic bases like K₂CO₃ or K₃PO₄, a small amount of water may be necessary to facilitate their function.[1]
2. Suboptimal Catalyst and Ligand Combination:
-
Problem: The electronic and steric properties of the palladium catalyst and its coordinating ligand have a profound impact on the relative rates of the desired cross-coupling versus the undesired debromination.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos can stabilize the palladium center and accelerate the reductive elimination step of the desired product, making the cross-coupling pathway more competitive.[4] For challenging substrates, consider using air- and moisture-stable pre-catalysts to ensure the efficient generation of the active Pd(0) species.[5]
3. Elevated Reaction Temperature:
-
Problem: Higher reaction temperatures can increase the rate of side reactions, including debromination.[3] This is often a case of kinetic versus thermodynamic control, where the higher activation energy pathway of debromination becomes more accessible at elevated temperatures.[6][7][8]
-
Solution: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the selectivity for the desired product by disfavoring the higher activation energy side reactions.[1] Reactions can often be successful at temperatures ranging from room temperature to 80 °C.[3]
4. Presence of Protic Solvents or Impurities:
-
Problem: Protic solvents (e.g., water, alcohols) can serve as a source of protons or hydrides, facilitating the debromination pathway.[1][2]
-
Solution: Use anhydrous and thoroughly degassed solvents. Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[1] While a small amount of water is sometimes necessary to solubilize the base, minimizing its quantity is crucial.[9] Ensure all reagents are of high purity and handled under an inert atmosphere to exclude oxygen, which can deactivate the catalyst.[5]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers performing Suzuki couplings with bromothiophenes.
Q1: What is the underlying mechanism of debromination in Suzuki coupling?
A1: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom.[1] The generally accepted mechanism involves the oxidative addition of the bromothiophene to the Pd(0) catalyst. Subsequently, instead of transmetalation with the boronic acid, a hydride species (often generated from the base or solvent) can coordinate to the palladium complex. Reductive elimination of the resulting organopalladium hydride intermediate then yields the debrominated thiophene and regenerates the Pd(0) catalyst.[1][10]
Q2: How does the position of the bromine atom on the thiophene ring affect the likelihood of debromination?
A2: The electronic properties of the thiophene ring can influence the susceptibility to debromination. Bromine atoms at positions more susceptible to nucleophilic attack or with a higher tendency to undergo oxidative addition may be more prone to both the desired coupling and the undesired debromination. The intrinsic polarities of the ring carbons play a critical role in site-selectivity.[11][12]
Q3: Can the choice of boronic acid or ester influence the extent of debromination?
A3: While the boronic acid itself is not the direct cause of debromination, its reactivity and stability are crucial.[1] If the boronic acid is unstable and degrades over the course of the reaction, the concentration of the active coupling partner decreases. This can provide more opportunity for the competing debromination side reaction to occur.[1] Using stable boronic esters, such as pinacol esters, can sometimes mitigate this issue.[13]
Q4: Is it always necessary to use a base in the Suzuki coupling of bromothiophenes?
A4: Traditionally, a base is required in Suzuki couplings to activate the organoboron compound and facilitate transmetalation.[14][15] The base assists in the formation of a more nucleophilic borate species, which is more reactive towards the palladium complex.[16] However, research into base-free Suzuki-Miyaura reactions, often mediated by Lewis acids, is an emerging area that could potentially circumvent base-induced side reactions like debromination.[17]
Q5: What are the best practices for setting up a Suzuki coupling reaction to minimize debromination from the outset?
A5: To set up a robust Suzuki coupling with a high probability of success:
-
Use high-purity reagents and anhydrous, degassed solvents. [2][5]
-
Choose a mild inorganic base like K₃PO₄ or Cs₂CO₃.[1]
-
Employ a suitable palladium pre-catalyst and a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4]
-
Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress.[3]
-
Ensure a slight excess of the boronic acid or ester (e.g., 1.1-1.5 equivalents).[5]
-
Thoroughly degas the reaction mixture before adding the catalyst to remove any dissolved oxygen.[5]
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the interfering debromination pathway.
Caption: The catalytic cycle of the desired Suzuki-Miyaura coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of (5-Bromothiophen-3-yl)methanamine
Welcome to the Technical Support Center for the isolation and purification of (5-Bromothiophen-3-yl)methanamine (CAS: 1087784-61-9). This guide is designed for researchers, synthesis chemists, and drug development professionals encountering challenges during the post-reaction workup of this specific thiophene derivative.
Due to the basicity of the primary amine and the reactivity of the brominated thiophene ring, standard purification methods often lead to product degradation, poor recovery, or co-elution of structurally similar byproducts. This guide provides field-proven, self-validating protocols to ensure high-fidelity purification.
Part 1: Chemical Properties & Impurity Profiling
Before initiating purification, it is critical to understand the quantitative properties of the target molecule and its likely impurities. The table below summarizes the expected components in a crude reductive amination or nitrile reduction mixture.
Table 1: Quantitative Impurity Profile & Separation Strategies
| Component | pKa (Est.) | Retention Factor (Rf)* | Separation Strategy |
| (5-Bromothiophen-3-yl)methanamine (Target) | ~9.5 | 0.25 | Isolate via pH-controlled extraction and deactivated silica chromatography. |
| Neutral Impurities (e.g., Unreacted nitriles) | N/A | 0.80 | Partition into the organic phase during acidic aqueous wash (pH 2)[1]. |
| Secondary Amine Dimers (Over-alkylation) | ~10.0 | 0.45 | Separate via amine-functionalized or TEA-modified chromatography[2]. |
| Thiophen-3-ylmethanamine (Debrominated) | ~9.5 | 0.22 | Preventative synthesis optimization; nearly impossible to separate via standard flash. |
*Rf values estimated using a 90:10 Dichloromethane:Methanol solvent system modified with 1% Triethylamine on standard silica.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my (5-Bromothiophen-3-yl)methanamine streaking or irreversibly binding to the silica column? A: The primary amine group is highly basic. Standard silica gel contains acidic silanol (Si-OH) groups on its surface. When a basic amine interacts with these acidic sites, it forms strong ionic interactions, leading to severe peak tailing, low recovery, or irreversible adsorption[3]. Solution: You must neutralize the stationary phase. Add 1% to 5% triethylamine (TEA) or aqueous ammonia to your mobile phase[4]. Alternatively, use an amine-functionalized silica cartridge, which completely eliminates the need for basic modifiers and prevents acid-catalyzed degradation of the thiophene ring[2].
Q2: My LC-MS shows a significant impurity with a mass of [M-79]. What is this, and how do I remove it? A: This mass difference indicates the loss of the bromine atom, resulting in the formation of the debrominated byproduct, thiophen-3-ylmethanamine. The 5-position of the thiophene ring is highly susceptible to reductive debromination, especially if your synthetic route employed transition metal catalysts (like Pd/C for hydrogenation) or aggressive hydride donors under reflux[5]. Solution: Because the debrominated amine has a nearly identical pKa and polarity to your target molecule, chromatographic separation is extremely challenging. If this impurity exceeds 5%, you must optimize the upstream synthesis (e.g., using milder reducing agents like Borane-THF or Raney Nickel at lower temperatures) rather than relying on downstream purification.
Q3: Can I rely solely on acid-base extraction to achieve >95% purity? A: No. Acid-base extraction is highly effective for removing neutral starting materials (like 5-bromothiophene-3-carbonitrile) and acidic byproducts[1]. However, it will not separate your target primary amine from other basic impurities, such as secondary amine dimers formed during reduction. Acid-base extraction should be viewed as a mandatory pre-purification cleanup step prior to chromatography.
Part 3: Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve purification failures systematically.
Workflow for the systematic purification of (5-Bromothiophen-3-yl)methanamine.
Part 4: Validated Experimental Protocols
Protocol A: Optimized Acid-Base Extraction
This protocol exploits the pKa difference between the target amine and neutral impurities to achieve a rapid bulk purification[1].
-
Solubilization: Dissolve the crude reaction mixture in an immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidic Extraction (Protonation): Add 1.0 M aqueous Hydrochloric Acid (HCl) to the organic layer until the aqueous phase reaches pH 1–2.
-
Causality: The basic primary amine is protonated to form a highly polar, water-soluble ammonium salt, partitioning entirely into the aqueous layer. Neutral impurities remain trapped in the organic layer.
-
-
Phase Separation: Separate the layers. Wash the acidic aqueous layer once more with fresh DCM to aggressively remove any residual lipophilic neutral impurities. Discard the organic layers.
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath (to control the exothermic neutralization). Slowly add 2.0 M aqueous Sodium Hydroxide (NaOH) dropwise until the pH reaches 11–12.
-
Causality: The ammonium salt is deprotonated back to the free, lipophilic primary amine, causing the aqueous solution to become cloudy as the product crashes out.
-
-
Final Extraction: Extract the basic aqueous layer 3 times with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Amine-Deactivated Flash Chromatography
Use this protocol if TLC or LC-MS indicates the presence of secondary amine dimers after Protocol A.
-
Column Preparation: Pre-equilibrate a standard silica gel column with 3 column volumes (CV) of the starting mobile phase containing 2% Triethylamine (TEA) (e.g., 98% DCM / 2% TEA).
-
Causality: TEA acts as a sacrificial base, permanently binding to the highly acidic silanol sites on the silica, preventing the target molecule from irreversibly binding[2].
-
-
Sample Loading: Dissolve the amine from Protocol A in a minimal amount of DCM. If solubility is poor, dry-load the sample onto Celite. Warning: Do not use silica for dry-loading basic amines to prevent pre-adsorption degradation.
-
Elution Gradient: Run a gradient of DCM to DCM/Methanol (e.g., 100:0 to 90:10) while maintaining a constant 2% TEA concentration throughout the entire run[3].
-
Fraction Collection & TLC Validation: Monitor fractions via TLC. Stain the TLC plates with Ninhydrin and heat gently.
-
Self-Validation: Ninhydrin reacts specifically with primary amines to form a distinct "Ruhemann's purple" spot, allowing you to easily differentiate your target product from secondary amine dimers (which stain yellow/orange)[6].
-
-
Solvent Removal: Combine pure fractions and evaporate. To remove residual TEA, place the isolated product under high vacuum for 12-24 hours, or co-evaporate with toluene.
References
-
CompoundPurificationFlashGuide SM | PDF | Thin Layer Chromatography - Scribd. (Source: scribd.com). 4
-
Purification of the Hünig Base - Chemistry Stack Exchange. (Source: stackexchange.com).6
-
Sodium phthalimide | 33081-78-6 - Benchchem. (Source: benchchem.com). 1
-
Technical Support Center: N-Isobutylthietan-3-amine Purification - Benchchem. (Source: benchchem.com). 2
-
Technical Support Center: Purification of Bulky Amines by Chromatography - Benchchem. (Source: benchchem.com). 3
-
Novel push-pull thieno[2,3-b]indole-based dyes for efficient dye-sensitized solar cells (DSSCs). (Source: semanticscholar.org). 5
Sources
Column chromatography conditions for thiophene derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of thiophene derivatives. Thiophenes are electron-rich heteroaromatics; while this characteristic makes them excellent substrates for cross-coupling and functionalization, it also makes them highly susceptible to acid-catalyzed degradation, polymerization, and strong hydrogen-bonding interactions with the stationary phase[1].
Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0), which are the primary culprits behind the streaking, "tailing," and poor recovery often observed with these compounds[1]. This guide provides field-proven, self-validating methodologies and troubleshooting steps to overcome these specific chromatographic challenges.
Decision Workflow
Workflow for optimizing thiophene derivative purification via column chromatography.
Standard Operating Procedure: Step-by-Step Methodology
Self-Validating Protocol for Thiophene Purification
To ensure scientific integrity, this protocol incorporates a self-validation step (2D TLC) before committing your entire crude mixture to the column.
Step 1: The 2D TLC Stability Check
-
Spot your crude thiophene mixture in the bottom-left corner of a square silica TLC plate.
-
Develop the plate in your chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate)[2].
-
Remove the plate, dry it thoroughly, rotate it 90 degrees, and develop it again in the same solvent.
-
Causality & Validation: If the compound is stable, all spots will lie on a perfect diagonal. If spots fall off the diagonal or streak heavily, your thiophene is degrading on the acidic silica[3]. This validates the immediate need for stationary phase deactivation.
Step 2: Stationary Phase Preparation & Deactivation
-
Weigh silica gel (230-400 mesh) at a 50:1 to 100:1 ratio by weight relative to your crude product[1].
-
If the 2D TLC indicated instability, prepare your mobile phase with the addition of 1-2% Triethylamine (TEA)[1]. The basic TEA irreversibly binds to the highly active silanol sites, neutralizing the column.
-
Slurry-pack the column using the non-polar solvent (or the TEA-spiked solvent). Pass at least two column volumes of the solvent through the bed to ensure uniform packing and complete deactivation.
Step 3: Dry Loading (Adsorption)
-
Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane)[3].
-
Add a small portion of silica gel (approximately 3 times the mass of the crude).
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder onto the flat surface of the packed column and top with a thin layer of clean sand. Causality: Dry loading ensures a perfectly narrow initial band, which is critical for separating closely eluting regioisomers or alkylated derivatives[3].
Step 4: Gradient Elution & Fractionation
-
Begin elution with a highly non-polar solvent (e.g., 100% hexanes or heptane).
-
Apply a shallow gradient, slowly increasing the proportion of the polar modifier (e.g., EtOAc or DCM)[2].
-
Collect fractions and monitor via UV absorption (typically 254 nm), as the extended π-conjugation of thiophenes makes them highly UV-active.
Quantitative Data: Recommended Solvent Systems
| Stationary Phase | Mobile Phase System | Modifier | Application | Causality / Mechanism |
| Silica Gel (Standard) | Hexane : Ethyl Acetate | None | Stable, polar thiophene carboxamides | Standard partitioning based on dipole-dipole interactions[1]. |
| Silica Gel (Deactivated) | Hexane : Ethyl Acetate | 1-2% Triethylamine | Acid-sensitive or basic thiophenes | TEA caps acidic silanol groups, preventing hydrogen bonding and acid-catalyzed degradation[1]. |
| Silica Gel (Standard) | Heptane : Dichloromethane | None | Alkylated/Halogenated thiophenes | DCM provides distinct selectivity (π-π interactions) for closely eluting regioisomers[2]. |
| Neutral Alumina | Toluene or Hexane | None | Highly acid-sensitive thiophenes | Eliminates Brønsted acid sites completely, preventing polymerization[1]. |
Troubleshooting Guides & FAQs
Q1: My thiophene derivative streaks heavily on the silica column, leading to poor recovery. What is happening?
-
Causality: Thiophenes are electron-rich and can interact too strongly with the acidic silanol groups on standard silica gel, leading to severe tailing or even acid-catalyzed degradation[1].
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine (TEA) to your mobile phase[1]. If the compound is exceptionally sensitive (e.g., certain thieno[3,2-b]thiophene esters), silica gel chromatography may need to be abandoned entirely in favor of neutral alumina or direct recrystallization[4].
Q2: I am trying to separate monoalkylated and dialkylated thiophenes, but they co-elute. How can I improve the resolution?
-
Causality: Mono- and dialkylated thiophenes have nearly identical dipole moments and polarities, meaning their partitioning coefficients on standard silica are very similar[5].
-
Solution: Switch your mobile phase. Instead of Hexane/EtOAc, use a highly non-polar base like heptane with a very shallow gradient of dichloromethane or toluene. DCM provides distinct selectivity based on π-π interactions rather than just polarity[2]. Additionally, increase the theoretical plates by using a longer, narrower column and strictly adhering to the dry-loading technique[1].
Q3: My purified benzothiophene derivative "oils out" during attempted recrystallization after the column. What is the cause?
-
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a liquid because the solvent's boiling point exceeds the compound's melting point, or because trace impurities co-eluted from the column are acting as plasticizers[3].
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point, and allow it to cool very slowly[3]. If the problem persists, a second chromatographic pass with a shallower gradient is required to remove the trace impurities preventing crystallization.
Q4: During the purification of halogenated or polyarylated thiophenes, I observe poor yields and a black residue on the column.
-
Causality: Halogenated thiophenes can be sensitive to light and prolonged exposure to the mildly acidic environment of silica gel. Furthermore, residual metals (like zinc or palladium from upstream cross-coupling steps) can catalyze degradation directly on the column[6].
-
Solution: Before running the main column, pass the crude mixture through a short silica plug using 1:1 Hexanes/EtOAc to rapidly remove black metal residues[6]. Minimize residence time on the main column by using pressurized flash chromatography rather than gravity elution.
References
-
Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem. 1
-
Purification of "5-(Thien-2-yl)thiophene-2-carbonitrile" by column chromatography. Benchchem.2
-
Technical Support Center: Purification of Crude 3-Chloro-4-methylbenzo[b]thiophene. Benchchem. 3
-
How can monoalkylated and dialkylated thiophenes be separated? ResearchGate. 5
-
A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. ACS Publications.6
-
The synthesis and mesogenic behaviour of the first series of low molar mass thieno[3,2-b]thiophene-2-carboxylate ester-based mes. Taylor & Francis.4
Sources
Removing unreacted starting materials from (5-Bromothiophen-3-YL)methanamine synthesis
Welcome to the technical support center for the synthesis and purification of (5-Bromothiophen-3-YL)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key synthetic intermediate. We will move beyond simple procedural lists to provide a deeper, mechanistically-grounded understanding of how to effectively remove unreacted starting materials and ensure the high purity required for downstream applications.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
Before troubleshooting specific issues, it is crucial to understand the chemical principles governing the separation of your target amine from common starting materials.
Q1: What are the typical starting materials I need to remove from my (5-Bromothiophen-3-YL)methanamine synthesis?
The synthesis of (5-Bromothiophen-3-YL)methanamine most commonly proceeds via one of two major pathways, each with its characteristic starting materials:
-
Reductive Amination: This is a widely used one-pot method in medicinal chemistry.[1] It typically involves reacting 5-bromo-3-thiophenecarboxaldehyde with an ammonia source, followed by reduction of the intermediate imine. The key contaminant is the unreacted aldehyde.
-
Reduction of a Nitrile or Amide: This route involves the reduction of 5-bromo-3-thiophenecarbonitrile or 5-bromo-3-thiophenecarboxamide using a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2] The primary impurities are the unreacted nitrile or amide.
Table 1: Physicochemical Properties of Product and Potential Starting Materials
| Compound | Structure | Class | Basicity | Expected Solubility (Aqueous) |
| (5-Bromothiophen-3-YL)methanamine | Primary Amine | Basic (pKa of conjugate acid ~9-10) | Insoluble at neutral/basic pH; Soluble at acidic pH | |
| 5-Bromo-3-thiophenecarboxaldehyde | Aldehyde | Neutral | Largely Insoluble | |
| 5-Bromo-3-thiophenecarbonitrile | Nitrile | Neutral | Largely Insoluble | |
| 5-Bromo-3-thiophenecarboxamide | Amide | Neutral | Sparingly Soluble |
Q2: What is the core principle for separating my basic amine product from neutral starting materials?
The most effective and fundamental technique is liquid-liquid extraction based on acid-base chemistry .[3] Your product, (5-Bromothiophen-3-YL)methanamine, is a primary amine and is therefore basic. The starting materials (aldehyde, nitrile, amide) are neutral. This difference in reactivity is the key to a successful separation.
By washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1 M HCl), the following occurs:
-
The Basic Amine: The amine is protonated to form its corresponding ammonium salt (R-CH₂NH₃⁺Cl⁻). This salt is ionic and highly soluble in the aqueous layer.
-
The Neutral Starting Materials: The aldehyde, nitrile, or amide remain unreacted and stay dissolved in the organic layer.
By separating the two layers, you effectively isolate the protonated product from the impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into a fresh portion of organic solvent.[4]
Q3: How can I monitor my reaction to minimize the amount of unreacted starting material from the start?
Proactive monitoring is always preferable to intensive post-reaction purification. Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Procedure: Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Analysis: Develop the plate in an appropriate solvent system (e.g., 20-50% ethyl acetate in hexanes). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is complete. If the starting material spot persists, the reaction requires more time or additional reagent.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides step-by-step solutions to common purification challenges.
Problem: My crude product is contaminated with unreacted 5-bromo-3-thiophenecarboxaldehyde after a reductive amination.
This is the most common purification challenge for this synthesis. An acid/base extraction is the definitive solution.
-
Quench and Dilute: After the reaction is complete (as determined by TLC), carefully quench any remaining reducing agent according to standard procedures (e.g., dropwise addition of water or Rochelle's salt solution for LiAlH₄). Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently.[5]
-
Separate Layers: Allow the layers to fully separate. The protonated amine product is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc, check densities). Drain and collect the aqueous layer. The organic layer contains the unreacted aldehyde and can be discarded.
-
Repeat Extraction (Optional but Recommended): To ensure complete recovery, extract the organic layer one more time with a fresh portion of 1 M HCl. Combine the aqueous layers.
-
Basify: Cool the combined aqueous layers in an ice bath. Slowly add 2 M or 6 M aqueous NaOH with stirring until the pH is >12 (confirm with pH paper). You may observe the amine product precipitating or making the solution cloudy.
-
Back-Extraction: Extract the now basic aqueous solution three times with fresh portions of DCM or EtOAc. The free amine product will move back into the organic layer.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amine.[6]
Caption: Workflow for acid-base extraction of the amine.
Problem: An emulsion formed during my extraction and the layers won't separate.
Emulsions are common when working with amines. They are stabilized by the amphiphilic nature of the amine salt.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[3]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
Problem: My product is still impure after acid-base extraction. What is the next step?
If neutral impurities persist, or if side-products with similar basicity were formed, flash column chromatography is the next logical purification step.[7][8]
-
Stationary Phase: Use silica gel as the standard stationary phase. However, primary amines can streak on silica due to strong, non-specific binding. To mitigate this, you can either:
-
Pre-treat the silica: Prepare a slurry of silica in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic silanol groups.[4]
-
Use a basic stationary phase: Alumina (basic or neutral) can also be an effective alternative.
-
-
Mobile Phase (Eluent): A gradient system is typically most effective.
-
Start with a non-polar solvent system (e.g., 100% hexanes or heptane).
-
Gradually increase the polarity by introducing ethyl acetate.
-
To effectively elute the amine, a more polar modifier is often required. A common gradient is from 0% to 10% Methanol (MeOH) in Dichloromethane (DCM). Adding a small amount (0.5-1%) of triethylamine to the eluent system will significantly improve peak shape and recovery.
-
-
Loading: Dissolve your crude product in a minimal amount of the initial eluent or DCM. If it is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading), which often yields better separation.
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision and workflow for flash chromatography.
References
-
Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from OpenBU website: [Link]
-
Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from Reddit: [Link]
- KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents. (n.d.).
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (2025, June 11). Retrieved from ResearchGate: [Link]
- US4306068A - Process for separating primary and secondary amines - Google Patents. (n.d.).
-
Preparation of Amines - Chemistry Steps. (2020, April 15). Retrieved from Chemistry Steps: [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (2025, August 6). Retrieved from ResearchGate: [Link]
-
Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases? | ResearchGate. (2015, October 14). Retrieved from ResearchGate: [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved from Chemistry LibreTexts: [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. (n.d.). Retrieved from Teledyne Labs: [Link]
-
Methods to Avoid Inactivation of Primary Amines - Glen Research. (n.d.). Retrieved from Glen Research: [Link]
-
A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (n.d.). Retrieved from Asian Journal of Research in Chemistry: [Link]
-
24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from OpenStax: [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC. (2022, July 21). Retrieved from PMC: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from Organic Syntheses: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved from Reddit: [Link]
-
SI revised. (n.d.). Retrieved from University of Windsor: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Retrieved from Greener Education Materials for Chemists: [Link]
Sources
- 1. gctlc.org [gctlc.org]
- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometric Analysis of Substituted Thiophene Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiophenes. This guide is designed to provide practical, experience-driven insights into identifying byproducts using mass spectrometry. Our goal is to move beyond simple procedural steps and equip you with the causal understanding needed to troubleshoot complex analytical challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the analysis of thiophene synthesis reactions.
Question: Why is the rigorous identification of byproducts in my thiophene synthesis so critical?
Answer: Beyond the obvious goal of maximizing the yield of your target compound, rigorous byproduct identification is crucial for several reasons directly impacting research and development:
-
Mechanistic Insight: Byproducts are not failures; they are reporters. They provide invaluable clues about competing reaction pathways, allowing you to refine reaction conditions (e.g., temperature, stoichiometry, catalyst choice) to favor your desired product.
-
Process Safety and Scalability: An unidentified byproduct could be unstable, toxic, or interfere with downstream processing and purification. Identifying and controlling its formation is a prerequisite for safe and efficient scale-up.
-
Regulatory Compliance: In pharmaceutical development, regulatory bodies like the FDA require the identification and characterization of any impurity present at or above a certain threshold (typically 0.1%). Failing to do so can result in significant delays and regulatory hurdles.
Question: I'm setting up an LC-MS method. Which ionization technique is best for analyzing my substituted thiophene reaction mixture?
Answer: The choice of ionization source is dictated by the polarity and thermal stability of your target molecules and potential byproducts. There is no single "best" technique; the selection is a strategic choice.
-
Electrospray Ionization (ESI): This is the workhorse for most substituted thiophenes, especially those containing polar functional groups (e.g., esters, carboxylic acids, amides) that are common in drug discovery. ESI is a soft ionization technique, meaning it imparts minimal excess energy to the analyte. This is advantageous because it maximizes the abundance of the intact molecular ion ([M+H]⁺ or [M-H]⁻), which is the primary piece of information for determining molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent choice for less polar, more volatile thiophene derivatives that may not ionize efficiently by ESI. It's particularly useful for thiophenes with simple alkyl or aryl substituents. While slightly more energetic than ESI, it reliably produces molecular ions for a broad range of compounds.
-
Electron Ionization (EI): Primarily used in GC-MS, EI is a hard ionization technique that causes extensive fragmentation. While this fragmentation provides a reproducible "fingerprint" for library matching, it can make it difficult to identify the molecular ion of an unknown byproduct. It is most useful for volatile, thermally stable thiophenes when structural elucidation of known compounds is the goal.
Question: My mass spectrum shows multiple peaks. How can I quickly distinguish my target product from byproducts?
Answer: Your primary tool for this initial assessment is the calculated exact mass of your target compound.
-
Calculate the Expected Mass: Determine the monoisotopic mass of your expected product. For example, for 2-acetyl-5-bromothiophene (C₆H₅BrOS), the expected monoisotopic mass of the neutral molecule is 203.9346 Da.
-
Predict the Adducts: In ESI, you will most likely observe the protonated molecule, [M+H]⁺. So, you would look for a peak at 204.9424 m/z. Also, consider common adducts like sodium ([M+Na]⁺) at 226.9244 m/z or potassium ([M+K]⁺) at 242.8983 m/z.
-
Search the Spectrum: Use your mass spectrometry software to search for these specific m/z values in your high-resolution spectrum. A peak matching your calculated mass with a high degree of accuracy (typically <5 ppm error) is a strong candidate for your product. Any other significant peaks are potential byproducts, unreacted starting materials, or contaminants.
Section 2: Troubleshooting Guide: Interpreting Unexpected Peaks
This section provides a problem-oriented approach to identifying specific, commonly observed byproducts in thiophene syntheses.
Problem: My spectrum shows a prominent peak at [M+16] Da relative to my expected product.
Causality & Identification: This is a classic signature of oxidation. The thiophene ring's sulfur atom is susceptible to oxidation, especially if oxidizing agents are present or if the reaction mixture is exposed to air at elevated temperatures. This forms the corresponding thiophene S-oxide or S,S-dioxide.
Troubleshooting Steps:
-
Confirm with Isotope Pattern: Sulfur has a characteristic isotope pattern, with a significant ³⁴S isotope at M+2 (approx. 4.4% of the M peak). The [M+16] peak should also exhibit this same isotopic signature, confirming the presence of sulfur in the molecule.
-
Induce Fragmentation (MS/MS): Isolate the [M+16] ion and fragment it. A characteristic loss of -16 (oxygen) or -48 (SO) is strong evidence for an S-oxide.
-
Review Reaction Conditions: Scrutinize your protocol for any explicit or implicit oxidizing agents. Was the reaction run under an inert atmosphere? Could air have been introduced? This analytical finding should guide your synthetic optimization to exclude oxygen.
Problem: I observe a peak at roughly double the mass of my product, often as [2M+H]⁺ or [2M+Na]⁺.
Causality & Identification: This strongly suggests the formation of a dimer. Dimerization is a common side reaction in many thiophene syntheses, particularly those involving radical mechanisms or highly reactive intermediates, such as the Gewald reaction. These are often formed through coupling reactions between two thiophene radicals or by reaction of an intermediate with a starting material molecule.
Troubleshooting Steps:
-
Check for Plausible Structures: Consider the reactive sites on your thiophene. Could a C-C or C-S-C bond have formed between two molecules? For example, in syntheses starting with substituted acetylenes, head-to-head or head-to-tail dimerization of the starting material can be a competing pathway.
-
High-Resolution Mass: Use the exact mass of the [2M+H]⁺ peak to propose a molecular formula. This can help distinguish between a true dimer and an adduct of your product with another reaction component.
-
Chromatographic Separation: A true dimer will be a distinct chemical entity that should elute at a different retention time from your monomeric product in LC-MS. If the peak is only observed in the mass spectrometer and not on the chromatogram, it may be an in-source dimer formed during the ionization process, which is less of a synthetic concern.
Problem: My mass spectrum shows a peak corresponding to [M+78] Da.
Causality & Identification: A mass addition of 78 Da often points to the formation of a benzothiophene byproduct. This is particularly prevalent in reactions that use elemental sulfur and a ketone with an α-methylene group, such as the Gewald aminothiophene synthesis. The reaction can proceed via an unexpected cyclization pathway involving the benzene ring of a solvent (like toluene) or a reactant.
Troubleshooting Steps:
-
MS/MS Fragmentation: Isolate the [M+78] ion. Fragmentation should reveal losses consistent with the benzothiophene core structure, which will be different from the fragmentation of your simpler thiophene product.
-
Re-examine Starting Materials: Confirm the purity of your starting materials and solvents. Contamination with aromatic compounds can lead to unexpected side reactions.
-
Consult Literature: Search for precedents of benzothiophene formation under your specific reaction conditions. This is a known, though often unexpected, side reaction in certain named reactions.
Section 3: Protocols and Workflows
Protocol 1: Sample Preparation for LC-MS Analysis of a Crude Thiophene Reaction Mixture
This protocol ensures that your sample is properly prepared to protect the analytical instrumentation and generate reliable data.
-
Quench the Reaction: Stop the reaction at the desired time point by cooling it in an ice bath.
-
Aliquot the Sample: While the mixture is being stirred, carefully withdraw a small, representative aliquot (e.g., 10-20 µL) from the crude reaction mixture.
-
Dilute the Sample: Perform a serial dilution.
-
Step A (1:100 Dilution): Dilute the 10 µL aliquot into 990 µL of a suitable solvent (e.g., acetonitrile or methanol). This is your "stock" sample. Vortex for 30 seconds.
-
Step B (1:1000 Total Dilution): Take 100 µL of the stock sample from Step A and dilute it into 900 µL of the same solvent. This is typically a good starting concentration for analysis.
-
Causality: This high dilution factor is critical. It prevents overloading the mass spectrometer, which can cause signal suppression and shifts in mass accuracy. It also precipitates many salts and catalysts that could foul the ESI source.
-
-
Filter the Sample: Filter the final diluted sample through a 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) directly into an LC autosampler vial.
-
Causality: This step removes any particulate matter that could clog the delicate tubing and spray needle of the LC-MS system, preventing costly downtime.
-
-
Blank Injection: Prepare a vial containing only the pure solvent used for dilution. Run this as the first injection to ensure the system is clean and to provide a background reference.
Workflow 1: Systematic Byproduct Identification using MS and MS/MS
This workflow provides a logical progression from initial detection to structural confirmation of an unknown byproduct.
Caption: Workflow for identifying unknown byproducts.
Section 4: Data Interpretation and Reference Tables
Table 1: Common Byproducts in Thiophene Synthesis and Their Mass Signatures
| Byproduct Class | Common Cause | Mass Spectrometric Signature | Example Modification |
| Oxidized Product | Air exposure, oxidizing reagents | [M+16] or [M+32] | Thiophene S-oxide |
| Dimer | Radical coupling, reactive intermediates | [2M+H]⁺, [2M+Na]⁺ | Bithiophene formation |
| Over-alkylation | Excess alkylating agent, lack of selectivity | [M + Alkyl Group] | N,N-dialkylation instead of N-alkylation |
| Unreacted Starting Material | Incomplete reaction, poor stoichiometry | Mass of starting material | Unreacted substituted ketone |
| Solvent Adduct | Reaction with solvent | [M + Solvent Fragment] | [M+78] from benzothiophene formation |
Interpreting Fragmentation (MS/MS)
The power of MS/MS lies in breaking apart a selected ion to reveal its substructure. For substituted thiophenes, look for these characteristic fragmentation patterns:
-
Loss of Substituents: The most common fragmentation pathway is the loss of side chains. For example, an acetyl-substituted thiophene will readily lose a ketene group (-42 Da).
-
Ring Cleavage: While the thiophene ring is aromatic and relatively stable, under higher collision energy, it can fragment. The fragmentation pattern will be highly dependent on the substitution pattern.
-
Rearrangements: Be aware of potential intramolecular rearrangements upon fragmentation, which can sometimes lead to confusing fragment ions. Comparing the fragmentation of your proposed byproduct structure with that of your confirmed product can be highly informative.
The following diagram illustrates a simplified reaction where a desired product can be formed alongside a common dimer byproduct.
Caption: Competing pathways in thiophene synthesis.
References
-
ICH Q3A Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
The Gewald Reaction: Synthetic and Mechanistic Aspects. Sabnis, R.W. Journal of Heterocyclic Chemistry. [Link]
-
Recent Advances in the Synthesis of Thiophenes. Reddy, T. J. et al. Organic Preparations and Procedures International. [Link]
Technical Support Center: Solubility Enhancement for Brominated Thiophene Compounds
Welcome to the technical support center for reaction chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of brominated thiophene compounds in their synthetic workflows. Poor solubility is a common impediment that can lead to sluggish reactions, incomplete conversions, and reduced yields.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these critical issues, ensuring the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides straightforward solutions to quickly assess and potentially resolve solubility problems.
Q1: My reaction is sluggish, or the yield is unexpectedly low. How can I confirm if poor solubility is the culprit?
A: The first step is a visual inspection of your reaction mixture. If you can see solid starting material suspended in the solvent even after stirring, poor solubility is highly likely.[1] Other indicators include inconsistent results between batches and a reaction rate that does not improve when you increase the concentration of your reactants.[1] This is particularly common when using polar reactants in non-polar organic solvents or vice-versa.[1] For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, ensuring that all reactants are adequately dissolved is crucial for the catalytic cycle to proceed efficiently.[2]
Q2: What is the most direct approach to improving the solubility of my brominated thiophene?
A: Optimizing the solvent system is the most straightforward initial step.[1] The "like dissolves like" principle is your starting point. Brominated thiophenes, being heterocyclic aromatic compounds, generally exhibit better solubility in organic solvents like ether, ethanol, toluene, and benzene, but are typically insoluble in water.[3][4] For cross-coupling reactions, polar aprotic solvents such as DMF, dioxane, and THF are excellent starting points as they can dissolve a wide range of organic compounds and the inorganic salts often used as bases.[2][5]
Q3: I've chosen a suitable solvent, but the inorganic base (e.g., K₃PO₄, Na₂CO₃) isn't dissolving. Is this a problem?
A: It is very common for inorganic bases to have limited solubility in organic solvents.[5] Many successful reactions are heterogeneous, occurring at the solid-liquid interface. However, the effectiveness of the base can be hampered by poor mixing or large particle size.[5] To mitigate this, ensure vigorous stirring to maximize the surface area interaction.[5][6] Additionally, grinding the base into a fine powder before use can significantly increase its surface area and improve reaction rates.[5] If solubility of the base remains a critical issue, consider switching to a more soluble alternative like Cesium Carbonate (Cs₂CO₃) or an organic base.[5]
Q4: Can simply increasing the reaction temperature solve my solubility issues?
A: Yes, increasing the temperature is a common and effective method for enhancing the solubility of many organic compounds.[5] Higher temperatures increase the kinetic energy of the solvent molecules, allowing them to better break apart the solute's crystal lattice. However, this approach requires caution. You must be mindful of the thermal stability of your reactants, catalyst, and even the solvent itself, as higher temperatures can lead to degradation or unwanted side reactions.[5][7] Always check the boiling point of your solvent and the stability data for your reagents before applying heat.
Section 2: Advanced Troubleshooting & Optimization Strategies
If basic troubleshooting does not resolve the issue, more advanced strategies may be required. This section delves into co-solvents, structural modifications, and alternative reaction conditions.
Q5: What are co-solvents and how do I choose the right one?
A: Co-solvents are water-miscible organic solvents that are added to a primary solvent to modify its properties and enhance the solubility of a compound.[8] They work by reducing the overall polarity of the solvent system or by disrupting the solvent's hydrogen-bonding network, which can improve the dissolution of non-polar solutes.[1][8]
Commonly used co-solvents in organic synthesis include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1][8] The selection depends on your primary solvent and the nature of your brominated thiophene. A systematic screening process is the most effective way to identify the optimal co-solvent and its concentration.
Data Summary: Common Solvents & Co-solvents for Cross-Coupling Reactions
| Solvent/Co-solvent | Type | Boiling Point (°C) | Key Characteristics | Common Use Cases |
| Toluene | Non-polar Aromatic | 111 | Good for dissolving non-polar organics; often used with water in biphasic systems.[9] | Suzuki, Stille reactions. |
| Dioxane (1,4-Dioxane) | Polar Aprotic Ether | 101 | Miscible with water; good general solvent for a range of reactants.[2] | Suzuki reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | 66 | Lower boiling point, easy to remove; good for dissolving many organics.[2][5] | Suzuki, Stille reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point; excellent dissolving power for polar and non-polar compounds.[1][2] | General purpose co-solvent; reactions requiring higher temperatures. |
| Ethanol | Polar Protic | 78 | Often used in aqueous mixtures to increase solubility of hydrophobic compounds.[1][8] | Suzuki reactions, especially with water mixtures.[5] |
| Polyethylene Glycol (PEG 400) | Polar | Liquid | Low toxicity; effective at solubilizing poorly water-soluble drugs and reagents.[1][8] | Formulations and in vitro assays. |
Experimental Protocol: Co-Solvent Screening for Solubility Enhancement
This protocol provides a systematic method for identifying an effective co-solvent to improve the solubility of a poorly soluble brominated thiophene.[1]
-
Preparation:
-
In several separate, small vials, add a pre-weighed amount (e.g., 5 mg) of your poorly soluble brominated thiophene compound.
-
To each vial, add 0.5 mL of your primary reaction solvent to confirm insolubility under standard conditions.
-
-
Co-Solvent Addition:
-
Prepare stock solutions of potential co-solvents (e.g., DMF, DMSO, NMP) in the primary solvent at various concentrations (e.g., 10%, 25%, and 50% v/v).
-
Add the co-solvent mixtures dropwise to the vials containing the reactant.
-
After each addition, vortex or stir the vial for 30 seconds.
-
-
Observation & Selection:
-
Visually inspect for complete dissolution of the solid.
-
Record the minimum concentration of each co-solvent required to achieve full solubility.
-
The most effective co-solvent is the one that achieves dissolution at the lowest concentration.
-
-
Reaction Setup:
-
Based on the screening results, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent.
-
Completely dissolve the poorly soluble brominated thiophene in this new solvent mixture before adding other reagents, such as the catalyst or base.
-
Proceed with the reaction under your standard conditions, monitoring for completion.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues, from initial observation to advanced solutions.
Caption: A step-by-step troubleshooting workflow for solubility issues.
Q6: My compound is extremely insoluble, and no solvent system seems to work. Are there any other options?
A: For compounds with exceptionally low solubility, where traditional solution-phase chemistry fails, solvent-free reaction conditions can be a powerful alternative.[10][11] High-temperature ball milling is a mechanochemical technique that has proven effective for running cross-coupling reactions on insoluble aryl halides.[11][12]
In this method, the solid reactants, catalyst, ligand, and a base are placed in a milling jar with steel balls. The mechanical energy from the milling process intimately mixes the reactants at the molecular level, while a heat gun is used to provide the necessary thermal energy for the reaction to occur.[10][11] This technique completely bypasses the need for a solvent, enabling reactions that are otherwise impossible.[10]
Visualization: Principle of Co-Solvency
This diagram illustrates how a co-solvent can help dissolve a poorly soluble compound (solute) in a primary solvent.
Caption: Co-solvents interact with both solute and solvent to improve dissolution.
Section 3: Final Considerations and Best Practices
-
Reagent Purity: Always ensure your starting materials, including the brominated thiophene, are of high purity. Impurities can sometimes significantly affect solubility.[5]
-
Degas Solvents: For many palladium-catalyzed cross-coupling reactions, it is critical to use degassed solvents to prevent oxidation of the phosphine ligands and the active palladium(0) catalyst.[13]
-
Scale-Up Caution: A reaction that works well on a small scale may behave differently upon scale-up. Stirring can become less efficient, and heat transfer can be a problem.[6][14] Always proceed with caution when increasing the reaction scale.
-
Safety First: When handling any chemical reagents, always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Be aware of the specific hazards associated with your compounds and solvents.[15]
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
- BenchChem Technical Support Team. (2025, December). Managing poor solubility and instability issues in reactions. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- WuXi AppTec DMPK. (2024, March 15).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Google Patents. (n.d.).
- Smolecule. (n.d.). overcoming solubility issues in (+)-Isopinocampheol reactions.
- Engineered Science Publisher. (2025, September 18).
- (2013, October 17).
- Benchchem. (n.d.). How to improve the solubility of reagents in iodoanisole cross-coupling.
- Solubility of Things. (n.d.). Thiophene.
- ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?.
- Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
- (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
- A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2.
- Wittenberg University. (n.d.). Handling Chemicals - Chemistry.
- PMC. (2025, December 31).
- Google Patents. (n.d.).
- MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- ResearchGate. (n.d.). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from Andrew G Myers Research Group website.
- Medi-Products. (2023, February 2).
- ResearchGate. (n.d.). Reaction Conditions a and Yields for the.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction - Department of Chemistry.
- ResearchGate. (n.d.). Contents of thiophene derivatives and benzothiophene vs.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC - NIH. (2020, October 1). Advances in Cross-Coupling Reactions.
- RSC Publishing. (2019, November 25).
- DOAB. (n.d.). Advances in Cross-Coupling Reactions.
- ICReDD. (2021, March 31). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labproinc.com [labproinc.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 15. mediproducts.net [mediproducts.net]
Validation & Comparative
A Comparative Guide to the Mass Spectra of Brominated Thiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of robust research and development. Thiophene and its derivatives are privileged scaffolds in numerous biologically active molecules and functional materials. When substituted, particularly with halogens like bromine, the precise determination of the substituent's position on the thiophene ring is critical, as isomers can exhibit vastly different chemical and biological properties. Mass spectrometry, a powerful analytical technique, offers a rapid and sensitive method for obtaining detailed structural information.
This guide provides an in-depth comparison of the electron ionization (EI) mass spectra of 2-bromothiophene and 3-bromothiophene. As a Senior Application Scientist, this guide moves beyond a simple recitation of spectral data, delving into the mechanistic underpinnings of the observed fragmentation patterns. By understanding the "why" behind the spectral features, researchers can more confidently interpret the mass spectra of novel brominated thiophene compounds.
The Signature of Bromine: The Isotopic Pattern
A key feature in the mass spectrum of any bromine-containing compound is its characteristic isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1] This results in a pair of peaks for any bromine-containing ion, separated by two mass-to-charge units (m/z), with roughly equal intensities. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in a molecule or fragment.[2][3]
For bromothiophene (C₄H₃BrS), the molecular ion will appear as a pair of peaks of similar intensity at m/z 162 (containing ⁷⁹Br) and m/z 164 (containing ⁸¹Br). This is a crucial first piece of evidence to look for when analyzing the mass spectrum.
Electron Ionization and Fragmentation: A Primer
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[4] This energy is often sufficient to cause extensive fragmentation, breaking the molecule into smaller, charged pieces.[1] While this can sometimes prevent the observation of a molecular ion for less stable compounds, the resulting fragmentation pattern is highly reproducible and provides a structural fingerprint of the molecule.[5] The fragmentation of aromatic and heterocyclic compounds is often governed by the stability of the resulting ions and neutral losses.[6][7]
Comparative Analysis of Bromothiophene Isomers
While the molecular weight and the bromine isotopic pattern are identical for 2-bromothiophene and 3-bromothiophene, their fragmentation patterns can exhibit subtle but significant differences due to the position of the bromine atom. These differences arise from the varying stabilities of the intermediate ions and the influence of the substituent position on bond cleavages within the thiophene ring.[8][9]
Experimental Data: A Side-by-Side Comparison
The following table summarizes the major ions observed in the electron ionization mass spectra of 2-bromothiophene and 3-bromothiophene, based on data from the NIST Mass Spectrometry Data Center.[10]
| m/z | Proposed Ion Structure | 2-Bromothiophene Relative Intensity (%) | 3-Bromothiophene Relative Intensity (%) |
| 164 | [C₄H₃⁸¹BrS]⁺• | 98 | 98 |
| 162 | [C₄H₃⁷⁹BrS]⁺• | 100 | 100 |
| 119 | [C₃H₂Br]⁺ | 5 | 7 |
| 117 | [C₃H₂Br]⁺ | 5 | 7 |
| 83 | [C₄H₃S]⁺ | 45 | 30 |
| 58 | [C₂H₂S]⁺• | 15 | 20 |
| 39 | [C₃H₃]⁺ | 25 | 35 |
Interpreting the Fragmentation Pathways
The fragmentation of bromothiophenes is primarily initiated by the cleavage of the C-Br bond or the fragmentation of the thiophene ring.
1. The Molecular Ion (m/z 162/164): As expected, both isomers show a strong molecular ion peak with the characteristic 1:1 isotopic pattern for bromine. The aromatic nature of the thiophene ring contributes to the stability of the molecular ion.[5]
2. Loss of Bromine (m/z 83): A significant fragmentation pathway for both isomers is the loss of the bromine radical (•Br) to form the thienyl cation ([C₄H₃S]⁺) at m/z 83.
-
[C₄H₃BrS]⁺• → [C₄H₃S]⁺ + •Br
The relative intensity of this peak is notably higher for 2-bromothiophene (45%) compared to 3-bromothiophene (30%). This suggests that the 2-thienyl cation may be more stable than the 3-thienyl cation, leading to a more favorable loss of bromine from the 2-position.
3. Ring Fragmentation: The thiophene ring itself can undergo fragmentation, leading to several smaller ions.
-
Loss of CS (m/z 119/117): The expulsion of a neutral carbon monosulfide (CS) molecule from the molecular ion results in a brominated three-carbon fragment at m/z 117 and 119, retaining the bromine isotopic signature.
-
[C₄H₃BrS]⁺• → [C₃H₂Br]⁺ + CS
-
-
Formation of [C₂H₂S]⁺• (m/z 58): This ion likely arises from the cleavage of the thiophene ring.
-
Formation of [C₃H₃]⁺ (m/z 39): The cyclopropenyl cation is a common and stable fragment in the mass spectra of many cyclic compounds.
The higher relative abundance of the [C₃H₃]⁺ ion in the spectrum of 3-bromothiophene suggests that its formation may be a more favored pathway for this isomer upon fragmentation of the thiophene ring.
Visualizing the Fragmentation
The following diagrams, generated using DOT language, illustrate the primary fragmentation pathways for 2-bromothiophene and 3-bromothiophene.
Caption: Comparison of the relative abundance of the [M-Br]⁺ ion.
Experimental Protocols
Sample Preparation and Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the brominated thiophene compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-200
-
Scan Rate: 2 scans/second
-
This self-validating protocol ensures reproducible fragmentation patterns by maintaining standard EI conditions, allowing for reliable comparison with library spectra and between isomeric compounds.
Conclusion
The mass spectra of 2-bromothiophene and 3-bromothiophene, while sharing the same molecular weight and the characteristic bromine isotopic signature, can be distinguished by the relative abundances of their key fragment ions. The more prominent [M-Br]⁺ peak in the spectrum of 2-bromothiophene suggests a greater stability of the 2-thienyl cation compared to its 3-isomer. Conversely, the increased abundance of smaller ring fragments in the spectrum of 3-bromothiophene may indicate alternative, more favorable fragmentation pathways for this isomer.
For researchers in drug development and materials science, these subtle differences provide a powerful diagnostic tool for isomer differentiation. By understanding the underlying principles of fragmentation, scientists can confidently interpret mass spectral data to verify the structure of their synthesized compounds, ensuring the integrity and reliability of their research.
References
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Gueldner, R. C., & Jellum, M. D. (1973). Volatile flavor constituents of peanuts. Journal of Agricultural and Food Chemistry, 21(3), 475-476.
- Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
(2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Retrieved from [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.9.5 [people.whitman.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Distinguishing 2- and 3-Substituted Thiophene Isomers by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of positional isomers is a cornerstone of rigorous scientific practice. In the realm of heterocyclic chemistry, thiophene and its derivatives are privileged scaffolds in pharmaceuticals and functional materials. The seemingly subtle shift of a substituent from the 2- to the 3-position on the thiophene ring can profoundly alter a molecule's biological activity, reactivity, and material properties. Consequently, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and novelty of a chemical entity.
This guide provides an in-depth comparison of 2- and 3-substituted thiophene isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move from the foundational principles observed in one-dimensional proton (¹H) and carbon-13 (¹³C) NMR to the definitive assignments made possible by two-dimensional techniques. This document is structured to provide not just the "what" but the "why," grounding experimental observations in the fundamental principles of NMR and electronic effects within the thiophene ring.
The Fundamental Distinction: ¹H and ¹³C NMR Spectroscopy
The electronic environment of the thiophene ring is not uniform. The sulfur atom influences the electron density at different positions, which in turn affects the chemical shifts of the attached protons and carbons. The position of a substituent further perturbs this environment, leading to characteristic and predictable patterns in the NMR spectra.[1][2]
¹H NMR: A Tale of Chemical Shifts and Coupling Constants
In a monosubstituted thiophene, the three protons on the aromatic ring provide a rich source of information. The key to distinguishing between 2- and 3-substituted isomers lies in the analysis of the chemical shifts (δ) and the scalar coupling constants (J).
For a 2-substituted thiophene , the remaining protons are at the 3, 4, and 5-positions. The proton at the 5-position (H5) typically resonates at the most downfield chemical shift due to its proximity to the electron-withdrawing sulfur atom and the influence of the substituent at the 2-position. The protons at the 3 and 4-positions (H3 and H4) will have distinct chemical shifts and will be coupled to each other.
In contrast, a 3-substituted thiophene has protons at the 2, 4, and 5-positions. The proton at the 2-position (H2) is often the most downfield, being adjacent to the sulfur. The protons at the 4 and 5-positions (H4 and H5) will show their own characteristic shifts and couplings.
The magnitude of the coupling constants between the thiophene ring protons is highly informative. The coupling between adjacent protons (ortho coupling) is typically larger than the coupling between protons separated by one bond (meta coupling) or two bonds (para coupling).
-
J(H3,H4) in a 2-substituted thiophene is typically in the range of 3.5-4.5 Hz.
-
J(H4,H5) in both 2- and 3-substituted thiophenes is typically larger, around 4.5-5.5 Hz.
-
J(H2,H5) in a 3-substituted thiophene (a meta-like coupling) is smaller, generally 1.0-3.0 Hz.
-
J(H2,H4) in a 3-substituted thiophene (a para-like coupling) is the smallest, often less than 1.5 Hz.
The following DOT graph illustrates the initial decision-making process based on ¹H NMR data.
Caption: Decision workflow for preliminary isomer identification using ¹H NMR.
Table 1: Typical ¹H NMR Parameters for Monosubstituted Thiophenes
| Parameter | 2-Substituted Thiophene | 3-Substituted Thiophene |
| Protons Present | H3, H4, H5 | H2, H4, H5 |
| Typical δ (ppm) | H5 > H3 > H4 | H2 > H5 > H4 |
| J(H3,H4) (Hz) | 3.5 - 4.5 | N/A |
| J(H4,H5) (Hz) | 4.5 - 5.5 | 4.5 - 5.5 |
| J(H2,H5) (Hz) | N/A | 1.0 - 3.0 |
| J(H2,H4) (Hz) | N/A | < 1.5 |
Note: Chemical shifts are highly dependent on the nature of the substituent and the solvent used. The trends presented are general observations.[2]
¹³C NMR: Leveraging Chemical Shift Differences
The ¹³C NMR spectrum provides complementary information. The carbon atom directly attached to the substituent (C2 or C3) will have its chemical shift significantly altered. Furthermore, the chemical shifts of the other ring carbons provide a distinct fingerprint for each isomer.[1][2]
In a 2-substituted thiophene , the C5 carbon often shows a notable downfield shift, while in a 3-substituted thiophene , the C2 carbon is typically the most downfield among the unsubstituted carbons.
Table 2: Illustrative ¹³C NMR Chemical Shifts (ppm) for Acetylthiophenes in CDCl₃
| Carbon | 2-Acetylthiophene | 3-Acetylthiophene |
| C2 | ~144.5 | ~132.6 |
| C3 | ~133.8 | ~143.5 |
| C4 | ~128.2 | ~126.9 |
| C5 | ~132.5 | ~126.3 |
Data adapted from publicly available spectral databases and literature.[2]
Unambiguous Assignment with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, complex substitution patterns or overlapping signals can necessitate the use of 2D NMR techniques for definitive structural confirmation.
HSQC and HMBC: Mapping Connectivity
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons.[3] These two experiments are exceptionally powerful for piecing together the molecular structure.
-
For a 2-substituted thiophene:
-
HSQC will show correlations for C3-H3, C4-H4, and C5-H5.
-
HMBC is key. The proton H5 will show a correlation to C3, and H3 will show a correlation to C5. The substituent's protons will show a correlation to C2.
-
-
For a 3-substituted thiophene:
-
HSQC will show correlations for C2-H2, C4-H4, and C5-H5.
-
HMBC will reveal a correlation from H2 to C4 and from H5 to C3. The substituent's protons will show a correlation to C3.
-
NOE Spectroscopy: Through-Space Correlations
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons.[4][5] An NOE is observed between protons that are close in space, regardless of whether they are coupled through bonds. This is particularly useful for confirming the position of a substituent.
-
In a 2-substituted thiophene , irradiation of the substituent's protons (if any are close to the ring) should show an NOE to H3.
-
In a 3-substituted thiophene , irradiation of the substituent's protons should show an NOE to both H2 and H4.
The following diagram outlines a comprehensive workflow for isomer differentiation using 2D NMR.
Caption: Workflow for definitive isomer assignment using 2D NMR techniques.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for acquiring high-quality NMR data for thiophene isomers. Instrument-specific parameters should be optimized.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape. A well-shimmed sample is critical for resolving small coupling constants.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans and an appropriate relaxation delay are necessary, especially for quaternary carbons. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (if required):
-
HSQC: Use a standard gradient-selected HSQC pulse sequence.
-
HMBC: Acquire a gradient-selected HMBC spectrum. It is often beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., 4 Hz and 8 Hz) to capture a wider range of correlations.
-
NOESY/ROESY: For NOE analysis, a 2D NOESY or ROESY experiment is recommended. The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules, ROESY can be more reliable.[5] A suitable mixing time (e.g., 300-800 ms) should be chosen.
-
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).[2]
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and 2D correlations as described in the sections above to assign the structure.
Conclusion
The differentiation of 2- and 3-substituted thiophene isomers is a readily achievable task with a systematic application of NMR spectroscopy. While ¹H NMR provides strong initial indications based on characteristic chemical shift patterns and coupling constants, 2D techniques like HSQC and HMBC offer an unparalleled level of certainty by mapping out the covalent framework of the molecule. For challenging cases, NOE spectroscopy provides the final piece of the puzzle by revealing through-space proximities. By understanding the principles behind these techniques and applying a logical workflow, researchers can confidently and accurately determine the substitution pattern of their thiophene derivatives, ensuring the integrity and validity of their scientific endeavors.
References
-
N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. (2024). Retrieved from [Link]
-
Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. (1983). Retrieved from [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. (2024). Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
NOE Experiments on the Bruker 400 and 500. (2018). Retrieved from [Link]
-
Reference-free NOE NMR analysis. Royal Society of Chemistry. (2020). Retrieved from [Link]
Sources
Comparative reactivity of 2-bromothiophenemethanamine vs (5-Bromothiophen-3-YL)methanamine
This guide provides a comparative technical analysis of the reactivity, stability, and handling of (2-Bromothiophen-3-yl)methanamine versus (5-Bromothiophen-3-yl)methanamine .
These two regioisomers represent a classic "Scaffold Challenge" in medicinal chemistry: while they share identical molecular weights and functional groups, their reactivity profiles in cross-coupling (Suzuki-Miyaura) and lithiation (halogen-metal exchange) diverge significantly due to electronic and steric effects.
Part 1: Structural Definition & Core Comparison
Before analyzing reactivity, we must explicitly define the isomers to ensure precision, as nomenclature in thiophene derivatives can be ambiguous.
| Feature | Isomer A: (2-Bromothiophen-3-yl)methanamine | Isomer B: (5-Bromothiophen-3-yl)methanamine |
| Structure | Br is at C2 ( | Br is at C5 ( |
| Relationship | Ortho-substituted (1,2-relationship). | Meta-substituted (1,3-relationship). |
| Steric Environment | High Congestion: The amine tail is adjacent to the reactive bromide. | Open Access: The reactive bromide is distal from the amine tail. |
| Electronic State | C2 is the most electron-rich position; C-Br bond is strongly activated but sterically hindered. | C5 is electronically similar to C2, but lacks the ortho-inductive influence of the alkylamine. |
| Key Challenge | Catalyst chelation (poisoning) & Halogen Dance. | Standard |
Part 2: Reactivity Profile & Mechanistic Analysis
The "Ortho-Effect" in Palladium Catalysis
The most critical differentiator between these isomers is the potential for catalyst deactivation during Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Isomer A (2-Bromo): The primary amine at C3 is spatially positioned to form a stable 5-membered palladacycle intermediate after the oxidative addition of Palladium into the C2-Br bond.
-
Consequence: This stable chelate can arrest the catalytic cycle, preventing transmetallation. This often manifests as "stalled conversion" where the starting material is consumed but product yield is low (formation of Pd-complex byproducts).
-
Solution: Requires Boc-protection of the amine prior to coupling or the use of bulky, electron-rich ligands (e.g., XPhos, SPhos) that sterically crowd out the amine coordination.
-
-
Isomer B (5-Bromo): The amine at C3 is too distant to form a stable chelate ring (would require a strained 4-membered or bridged structure).
-
Consequence: Reacts like a standard
-bromothiophene. High turnover numbers (TON) are achievable with standard catalysts (e.g., Pd(dppf)Cl₂).
-
Halogen Dance (Base-Induced Migration)
When subjecting these substrates to Lithiation (Halogen-Metal Exchange) using bases like LDA or n-BuLi, they exhibit distinct stability risks.
-
Isomer A (Risk: HIGH): Upon treatment with base, (2-Bromothiophen-3-yl)methanamine is highly susceptible to the Halogen Dance (HD) reaction. The base may deprotonate the C5 position (the most acidic proton available). The resulting C5-lithio species can attack the C2-Br, causing the bromine to migrate to C5 and the lithium to C2.
-
Result: You aim to functionalize C2, but you isolate the C5-substituted product.
-
-
Isomer B (Risk: LOW): The C2 proton is flanked by the alkyl group and the sulfur, making it acidic, but the bromine is already at the thermodynamically stable C5 position. While HD is possible, it is less kinetically favored than in Isomer A.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways and the "Chelation Trap" specific to the 2-bromo isomer.
Caption: Comparative catalytic cycle showing the "Chelation Trap" that stalls the reaction for the 2-bromo isomer (Isomer A) unless the amine is protected.
Part 4: Experimental Data & Protocols
Comparative Performance Table (Suzuki Coupling)
Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)₂, 5 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃, Dioxane/H₂O, 90°C, 4h.
| Isomer | Free Amine Yield | N-Boc Protected Yield | Notes |
| 2-Bromo (Isomer A) | 15 - 30% | 85 - 92% | Low yield due to Pd-poisoning/chelation. Protection is mandatory. |
| 5-Bromo (Isomer B) | 65 - 75% | 90 - 95% | Moderate yield as free amine; excellent as Boc-protected. |
Protocol 1: Self-Validating Protection Strategy (Mandatory for Isomer A)
Objective: Isolate the reactive bromide from the chelating amine to restore reactivity.
-
Setup: Dissolve 1.0 eq of (2-Bromothiophen-3-yl)methanamine (often supplied as HCl salt) in DCM (0.2 M).
-
Base Addition: Add 2.5 eq of TEA (Triethylamine). Checkpoint: Ensure full dissolution of the salt.
-
Protection: Add 1.1 eq of Boc₂O (Di-tert-butyl dicarbonate) at 0°C. Warm to RT and stir for 2 hours.
-
Validation (TLC/LCMS):
-
Target: Disappearance of starting material (m/z ~192/194).
-
Product: Appearance of N-Boc adduct (m/z ~292/294, M+Na often dominant).
-
-
Workup: Wash with 0.5M citric acid (removes residual amine/TEA), dry over MgSO₄, concentrate.
-
Why Citric Acid? It is mild enough not to deprotect the Boc group but acidic enough to remove unreacted amines that could poison the next step.
-
Protocol 2: Optimized Suzuki Coupling for Sterically Hindered Thiophenes
Objective: Couple the protected 2-bromo isomer with an aryl boronic acid.[1]
-
Reagents: Combine N-Boc-(2-bromothiophen-3-yl)methanamine (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(dtbpf)Cl₂ (3 mol%).
-
Expert Insight: Use Pd(dtbpf)Cl₂ (Hartwig's catalyst) instead of Pd(PPh₃)₄. The bulky ferrocenyl ligand prevents the "ortho" substituents from slowing down the oxidative addition.
-
-
Solvent/Base: Add THF/Water (4:1 ratio) and K₃PO₄ (3.0 eq).
-
Why Phosphate? Carbonate bases can sometimes be too weak for crowded thiophenes; Phosphate ensures rapid transmetallation.
-
-
Reaction: Heat to 60°C (Do not overheat; 2-substituted thiophenes are thermally sensitive). Monitor by HPLC.
-
Scavenging: Upon completion, add SiliaMetS® Thiol or similar scavenger to remove Pd residues, which bind tightly to the sulfur-rich product.
Part 5: Critical Control Points (Troubleshooting)
| Symptom | Probable Cause (Isomer A) | Probable Cause (Isomer B) | Corrective Action |
| Reaction Stalls <20% | Catalyst poisoning by free amine. | Inactive boronic acid or O₂ leak. | Isomer A: Must Boc-protect. Isomer B: Degas solvents thoroughly. |
| Regioisomer Mix | Halogen Dance occurred (Br moved to C5). | Rare, but possible with strong base. | Avoid strong bases (LDA/nBuLi). Use Suzuki (Pd) or Negishi (Zn) coupling instead of lithiation. |
| Black Precipitate | Pd-black formation (ligand dissociation). | Same. | Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) for higher stability. |
References
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Thiophenes: A Versatile Tool for the Synthesis of Functionalized Heterocycles." Chemical Society Reviews.
-
Gurianov, I., et al. (2019). "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Thiophenes." Molecules.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
-
BenchChem Application Note. (2025). "Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes."
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Thiophenemethanamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its five-membered aromatic structure containing a sulfur atom makes it a versatile scaffold. Thiophene is often considered a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties, which allows it to be substituted for a phenyl group in a drug candidate to improve physicochemical properties, metabolic stability, and binding affinity.[2] The sulfur atom itself can participate in hydrogen bonding, further enhancing drug-receptor interactions.[2]
This guide focuses specifically on the structure-activity relationships (SAR) of substituted thiophenemethanamines, a class of compounds that can be viewed as analogs of phenethylamines. By systematically analyzing how substitutions on both the thiophene ring and the methanamine side chain affect biological activity, we can derive key principles for designing potent and selective modulators of important neurological targets, primarily monoamine transporters and monoamine oxidase enzymes.
Core Scaffold and Key Biological Targets
The core structure of 2-thiophenemethanamine resembles that of phenethylamine, a foundational structure for many neurotransmitters and psychoactive drugs. This structural similarity makes thiophenemethanamines prime candidates for interacting with the machinery that regulates monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.
-
Monoamine Transporters (MATs): These proteins—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[3] Inhibition of these transporters increases the concentration of neurotransmitters in the synapse and is a key mechanism for many antidepressant and stimulant drugs.[3][4]
-
Monoamine Oxidases (MAOs): These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the metabolic degradation of monoamine neurotransmitters.[5] Inhibiting MAO increases the levels of these neurotransmitters and is an effective strategy for treating depression and Parkinson's disease.[5][6]
This guide will compare the SAR of thiophenemethanamine derivatives against these two critical target families.
Comparative SAR Analysis: Monoamine Transporter Inhibition
The potency and selectivity of thiophenemethanamine derivatives as monoamine transporter inhibitors are highly dependent on the substitution pattern. The thiophene ring serves as a crucial aromatic feature that mimics the phenyl ring of classical phenethylamine-based inhibitors.
Impact of the Aromatic Ring: Thiophenyl vs. Phenyl
Studies directly comparing thiophenyl-substituted compounds to their phenyl counterparts in phenethylamine-like scaffolds provide foundational SAR insights. A key study on dopamine reuptake inhibition demonstrated that replacing a phenyl group with a thiophenyl group can significantly influence activity.[3][7]
Key Insight: For arylethylamine scaffolds, the substitution of a phenyl ring with a thiophenyl ring generally maintains or slightly enhances inhibitory activity at the dopamine transporter (DAT).[3][8] This validates the role of the thiophene ring as an effective bioisostere in this context.
Substitutions on the Thiophene Ring
The position and nature of substituents on the thiophene ring are critical for tuning potency and selectivity.
-
Position of Substitution: In a series of (thienylmethylene)decanes, substitution at the 3-position of the thiophene ring with a chlorine atom (Compound 5c ) yielded a potent mixed NET and SERT inhibitor, whereas substitution at the 2-position with chlorine (Compound 11 ) resulted in a highly SERT-selective inhibitor.[4] This highlights how the placement of even the same substituent can dramatically shift selectivity.
-
Nature of Substituent: Electron-withdrawing groups, such as halogens, appear to be favorable for potent MAT inhibition. For example, 3-chloro- and 2-chloro-substituted thiophene derivatives showed high affinity for NET and/or SERT.[4]
Modifications to the Methanamine Side Chain
Analogous to the SAR of classical amphetamines, modifications to the ethylamine side chain—specifically the α-carbon and the terminal amine—are crucial.
-
α-Alkylation: The presence of an α-methyl group is a common feature in many potent monoamine reuptake inhibitors and MAO inhibitors.[9] This substitution can increase potency and confer selectivity, often by introducing a chiral center.
-
N-Alkylation: Substitution on the terminal amine group generally impacts selectivity. For instance, in phenethylamines, increasing the N-alkyl chain length tends to augment relative potency at SERT.[10][11]
Data Summary: Monoamine Transporter Inhibition
The following table summarizes the inhibitory activities of representative thiophene-containing compounds against DAT, SERT, and NET.
| Compound ID | Structure | Target(s) | IC₅₀ (nM) | Key SAR Feature | Reference(s) |
| Thiophenyl Analog (9) | Arylethylamine with a thiophene ring | DAT | 360.5 | Thiophene as a phenyl bioisostere shows potent DAT inhibition. | [7][8] |
| 5b | 3-Methyl-thienylmethylene | NET, SERT, DAT | 1.8 (NET), 114 (SERT), 1160 (DAT) | 3-Methyl substitution on thiophene confers high NET selectivity. | [4] |
| 5c | 3-Chloro-thienylmethylene | NET, SERT, DAT | 2.5 (NET), 4.7 (SERT), 610 (DAT) | 3-Chloro substitution leads to potent mixed NET/SERT inhibition. | [4] |
| 11 | 2-Chloro-thienylmethylene | SERT, NET, DAT | 1.7 (SERT), 101 (NET), 1210 (DAT) | Moving the chloro to the 2-position shifts selectivity to SERT. | [4] |
Comparative SAR Analysis: Monoamine Oxidase (MAO) Inhibition
Thiophenemethanamines, as bioisosteres of phenethylamines, are also effective inhibitors of MAO-A and MAO-B. The SAR principles often parallel those seen in classical phenethylamine-based MAO inhibitors.
Key Insights:
-
α-Methyl Group: The presence of an α-methyl group on the side chain is critical for high potency and selectivity, particularly for MAO-A.[9] 4-Amino-α-methylphenethylamine derivatives are highly selective and reversible MAO-A inhibitors.[9]
-
Substituents on the Aromatic Ring: Halogenation of the aromatic ring can enhance potency. For example, 4-amino-2-chloro-α-methylphenethylamine was among the most potent compounds tested for selective inhibition of MAO within monoaminergic neurons.[12]
-
N-Alkylation: N-alkylation can influence potency and selectivity. For instance, N,α-diethylphenethylamine is a weaker MAO inhibitor compared to its counterpart with a free amino group (α-ethylphenethylamine), which is a competitive inhibitor of MAO-A.[13]
Experimental Protocols
To provide a practical context for the data presented, this section outlines standardized methodologies for the synthesis and biological evaluation of substituted thiophenemethanamines.
General Synthesis of 2-Thiophenemethanamine Derivatives
A common and effective route to synthesize substituted 2-thiophenemethanamines involves the reduction of a corresponding thiophene-2-carbonitrile. This multi-step process offers flexibility for introducing various substituents.
Workflow Diagram: Synthesis of Substituted 2-Thiophenemethanamines
Caption: Workflow for a competitive monoamine transporter binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: A brain region rich in the target transporter (e.g., rat striatum for DAT) is homogenized in a buffered solution. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
-
Incubation: Aliquots of the membrane preparation are incubated in tubes containing a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (the thiophenemethanamine derivative). [14]3. Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This value is a measure of the compound's affinity for the transporter.
Trustworthiness: This method is a gold standard in pharmacology. The use of a specific radioligand and the inclusion of controls for non-specific binding ensure that the measured inhibition is due to the test compound competing for the same binding site on the transporter, providing a reliable measure of affinity.
Conclusion and Future Directions
The structure-activity relationship studies of substituted thiophenemethanamines reveal clear and actionable insights for medicinal chemists. The thiophene ring is an excellent bioisosteric replacement for the phenyl ring in phenethylamine-like scaffolds, maintaining or enhancing affinity for monoamine transporters and monoamine oxidase.
Key Design Principles Derived from SAR:
-
Targeting DAT: A simple 2-thiophenemethanamine core is a strong starting point.
-
Tuning Selectivity (SERT vs. NET): Strategic placement of small, electron-withdrawing groups on the thiophene ring is a powerful tool. A 2-chloro substitution favors SERT, while a 3-chloro substitution produces mixed NET/SERT inhibitors. [4]* Enhancing MAO-A Inhibition: The inclusion of an α-methyl group on the side chain is a proven strategy to boost potency and selectivity for MAO-A. [9] Future research should focus on synthesizing and testing more diverse libraries of these compounds, exploring a wider range of substituents on the thiophene ring and further modifications to the side chain. This will allow for the development of more refined SAR models and the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles for treating a range of neurological and psychiatric disorders.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PubMed. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. [Link]
-
Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate. [Link]
-
Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. PubMed. [Link]
-
Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents. Europe PMC. [Link]
-
Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]
-
Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]
-
Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. PubMed. [Link]
-
Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. DADUN. [Link]
-
New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. I.R.I.S.. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. PubMed. [Link]
-
Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents. PubMed. [Link]
-
Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. PMC. [Link]
-
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. [Link]
-
Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. PubMed. [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. [Link]
-
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. PubMed. [Link]
-
Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin. ResearchGate. [Link]
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis: X-Ray Crystallography of Novel Thiophene-Based Semiconductors vs. Phenyl Analogues
Executive Summary
Objective: This guide evaluates the structural characterization of novel thiophene-containing small molecules, specifically comparing their crystallographic behavior and solid-state packing efficiency against traditional phenyl-based analogues.
The "Thiophene Effect": Unlike phenyl rings which often adopt edge-to-face (T-shaped) packing due to quadrupole interactions, thiophene moieties frequently drive planar,
Methodological Comparison: SC-XRD vs. Alternatives
For a researcher characterizing a new thiophene compound, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard. However, it must be contextualized against Powder Diffraction (PXRD) and Computational Modeling (DFT), which serve as necessary validations rather than mere alternatives.
Table 1: Structural Characterization Matrix
| Feature | SC-XRD (Gold Standard) | PXRD (Bulk Screening) | DFT (Computational) |
| Primary Output | 3D atomic coordinates, absolute configuration, packing motifs. | Polymorph identification, crystallinity %, phase purity. | Interaction energies, disorder resolution. |
| Thiophene Specificity | Resolves S···S interactions and planar stacking distances. | Identifies "thin film phase" vs. "bulk phase" discrepancies. | Calculates energy barrier of thiophene ring rotation (flip disorder). |
| Resolution | Atomic (< 0.8 Å). | Macro/Lattice (> 2.0 Å). | Theoretical (Infinite). |
| Limitation | Requires high-quality single crystal (often difficult with thiophenes). | Cannot solve ab initio structures of complex novel solvates easily. | Idealized gas-phase models may miss packing forces. |
Structural Performance: Thiophene vs. Phenyl Analogues
The core value of thiophene derivatives lies in their ability to facilitate charge transport through specific supramolecular assemblies.
Packing Efficiency and Mobility
Thiophene rings possess a dipole moment and a polarizable sulfur atom, unlike the non-polar benzene ring. This leads to distinct packing behaviors.[1][2]
Table 2: Comparative Packing Metrics
| Metric | Thiophene-Based Compounds | Phenyl-Based Analogues | Impact on Performance |
|---|
| Dominant Interaction | S···S Chalcogen Bonding &
Critical Insight: The S···S interaction is directional.[4] In high-performance OSCs, these contacts often lock the molecules into a "brickwork" or "slipped-stack" motif, which is superior to the "herringbone" motif for charge transport.
Experimental Protocol: Crystallization & Data Collection
Growing diffraction-quality crystals of thiophene derivatives is notoriously difficult due to their tendency to form fibrous needles or thin plates.
Solvent Selection Strategy
-
Primary Solvents: Chlorobenzene, o-Dichlorobenzene, Chloroform. (Thiophenes have high solubility here).
-
Anti-Solvents: Methanol, Hexane, Acetonitrile.
-
Protocol:
-
Dissolve 5-10 mg of compound in minimal Chlorobenzene (heat to 40°C if necessary).
-
Filter through a 0.45 µm PTFE syringe filter into a narrow vial (inner vial).
-
Place inner vial uncapped into a larger jar containing Methanol (outer vial).
-
Cap the outer jar tightly. Vapor diffusion will occur over 3-7 days.
-
Handling Rotational Disorder (The "Flip")
A common artifact in thiophene crystallography is the 180° rotational disorder, where the sulfur atom and the C=C bond across the ring occupy the same crystallographic position in different unit cells.
-
Diagnosis: Elongated thermal ellipsoids on the Thiophene ring atoms.
-
Refinement Strategy (SHELXL):
-
Use the PART command to split the ring into two components (Part 1 and Part 2).
-
Assign free variable occupancies (e.g., 80:20 ratio).
-
Apply SAME or SADI restraints to ensure bond lengths match the theoretical geometry of a thiophene ring.
-
Visualizations
Diagram 1: Crystallization & Characterization Workflow
This workflow outlines the critical path from crude powder to solved structure, highlighting the specific decision points for thiophene compounds.
Caption: Workflow for isolating single crystals of thiophene semiconductors. Note the branch to PXRD if single crystals are twinned or too small.
Diagram 2: Logic for Handling Thiophene Disorder
A decision tree for the crystallographer during the refinement stage.
Caption: Refinement logic for resolving the common 180-degree thiophene flip disorder.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
RSC Advances. Revealing the mechanism of contrasting charge transport properties for phenyl and thienyl substituent organic semiconductors. [Link]
-
Journal of Materials Chemistry C. Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. [Link]
-
Crystal Growth & Design. Direct Formation of Thin Single Crystals of Organic Semiconductors onto a Substrate. [Link]
-
International Union of Crystallography (IUCr). Disorder in crystal structures: new approaches in finding the best model. [Link]
Sources
Biological activity comparison of furan vs. thiophene-based methanamines
Topic: Biological Activity Comparison of Furan vs. Thiophene-Based Methanamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists
Executive Summary
In medicinal chemistry, the replacement of a phenyl ring with a heteroaromatic cycle is a standard strategy to modulate physicochemical properties without altering the core pharmacophore. Furan and thiophene are classic bioisosteres often employed to optimize methanamine-based scaffolds (e.g., histamine analogs, kinase inhibitors, or monoamine transporter ligands).
While structurally similar, these two rings diverge significantly in metabolic stability and electronic distribution .[1] This guide provides a data-driven comparison to assist in lead optimization, highlighting that while thiophene generally offers superior metabolic stability and lipophilicity closer to phenyl, furan offers distinct solubility advantages and hydrogen-bond accepting capabilities, albeit with a higher risk of metabolic toxicity.
Physicochemical & Structural Divergence
The choice between furan and thiophene fundamentally alters the electronic landscape of the methanamine tail (
Electronic Properties and Aromaticity
Thiophene is "superaromatic" (resonance energy ~29 kcal/mol), closely mimicking benzene. Furan is the least aromatic of the five-membered heterocycles (~16 kcal/mol), possessing significant diene character. This makes furan more susceptible to electrophilic attack and oxidative ring opening.
| Property | Furan-Methanamine | Thiophene-Methanamine | Impact on Bioactivity |
| Heteroatom Electronegativity | Oxygen (3.44) | Sulfur (2.58) | Furan pulls e- density stronger, lowering pKa of the amine. |
| Aromaticity | Low (Diene-like) | High (Benzene-like) | Thiophene is more stable; Furan is reactive. |
| H-Bonding | Good Acceptor | Poor Acceptor | Furan can engage specific pocket residues (e.g., Ser, Thr). |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Thiophene crosses BBB more easily; Furan improves aqueous solubility. |
| Van der Waals Radius | 1.40 Å (O) | 1.85 Å (S) | Thiophene is sterically larger, mimicking Phenyl. |
The "Methanamine" Effect
The electron-rich nature of both rings increases the basicity of the methanamine nitrogen compared to a benzylamine, but the furan ring's oxygen inductively withdraws electron density through the
Pharmacological Performance & SAR
Binding Affinity
-
Thiophene: Due to the larger size of sulfur (approx. equal to a -CH=CH- group), thiophene is a near-perfect steric mimic for a phenyl ring. If the binding pocket is hydrophobic, thiophene analogs typically retain 80-95% of the parent benzylamine's potency.
-
Furan: Being significantly smaller, furan often results in a "loose fit" in hydrophobic pockets, potentially reducing potency. However, if the pocket contains a hydrogen bond donor, the furan oxygen can act as a critical anchor, boosting affinity 10-100x over thiophene.
Metabolic Liability (The Critical Differentiator)
This is the primary failure mode for furan-based leads.
-
Furan Toxicity: The furan ring is a known "structural alert." CYP450-mediated oxidation often targets the
-position (C2/C5). Because furan lacks strong aromatic stabilization, it readily undergoes oxidative ring opening to form cis-2-butene-1,4-dial , a highly reactive Michael acceptor that covalently binds to liver proteins (hepatotoxicity). -
Thiophene S-Oxidation: Thiophenes are generally more stable but can undergo S-oxidation to form sulfoxides and sulfones. While these can be reactive, they are less universally toxic than the furan ring-opening products.
Visualizing Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of these bioisosteres, highlighting the higher risk profile of the furan scaffold.
Caption: Comparative metabolic activation pathways. Note the high-risk "Ring Opening" pathway for Furan leading to reactive dicarbonyls.
Experimental Protocol: Comparative Microsomal Stability
To validate the choice between furan and thiophene, an in vitro intrinsic clearance (
Materials
-
Test Compounds: Furan-methanamine and Thiophene-methanamine analogs (10 mM DMSO stock).
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Methodology
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound to final concentration of 1
M. Incubate at 37°C for 5 minutes.-
Why? Low substrate concentration (1
M) ensures first-order kinetics ( ).
-
-
Reaction Initiation: Add NADPH regenerating system to initiate metabolism.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile. Vortex for 10s and centrifuge at 4000g for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Data Analysis
Calculate the elimination rate constant (
Success Criteria:
-
Thiophene Target:
min ( ). -
Furan Risk: If
min, check for Glutathione (GSH) adducts in MS to confirm reactive metabolite formation.
Decision Framework: When to Use Which?
Use the following logic flow to select the optimal scaffold for your drug discovery campaign.
Caption: Strategic decision tree for selecting between Furan and Thiophene scaffolds.
References
-
Kobayashi, T., et al. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition.[2] Retrieved from [Link]
-
Xu, B., et al. (2020). Theoretical Studies of Furan and Thiophene Nanothreads: Structures and Activation Barriers. ChemRxiv. Retrieved from [Link]
- Wermuth, C.G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. (Standard Reference Text).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Bromothiophen-3-YL)methanamine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (5-Bromothiophen-3-YL)methanamine. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information and operational protocols. The procedures outlined are grounded in established safety data for structurally similar compounds and general principles for handling halogenated organic chemicals.
Understanding the Hazard Profile
Key Presumed Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given its chemical structure, it is imperative to handle this compound with the same level of caution as other hazardous brominated organic compounds.
Chemical Data Summary:
| Property | Anticipated Characteristic | Rationale |
| Physical State | Likely a liquid or low-melting solid | Based on similar small molecule aminothiophenes.[4][5] |
| Reactivity | Reacts with strong oxidizing agents.[6] | Thiophene and amine functionalities can be susceptible to oxidation. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | A common characteristic of halogenated organic compounds.[7][8] |
Core Principles of Disposal
The fundamental principle for the disposal of (5-Bromothiophen-3-YL)methanamine is to treat it as a regulated hazardous waste.[9] All waste streams containing this chemical, including pure substance, solutions, and contaminated materials, must be segregated and disposed of through a licensed hazardous waste management provider.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (5-Bromothiophen-3-YL)methanamine waste.
Caption: Disposal workflow for (5-Bromothiophen-3-YL)methanamine.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe handling and disposal of (5-Bromothiophen-3-YL)methanamine waste.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.[4]
-
Body Protection: A fully buttoned laboratory coat.[10]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][10]
3.2. Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all (5-Bromothiophen-3-YL)methanamine waste. Glass containers are generally suitable.[11]
-
Labeling: The container must be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[11] The label should also include the full chemical name: (5-Bromothiophen-3-YL)methanamine.
-
Segregation: This waste stream must be kept separate from non-halogenated organic solvents to facilitate proper disposal and potential solvent recovery by the waste management facility.[12]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[6][13] Store the waste container away from these incompatible chemicals.
3.3. Types of Waste and Their Handling
-
Aqueous Waste: Any aqueous solutions containing (5-Bromothiophen-3-YL)methanamine should be collected as hazardous waste.[11]
-
Solid Waste: Contaminated consumables such as gloves, filter paper, and silica gel must be collected in a designated solid hazardous waste container.[11]
-
Unused Product: Unwanted or expired (5-Bromothiophen-3-YL)methanamine should be disposed of in its original container, which should be placed inside a larger, labeled hazardous waste container.
3.4. Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11][14]
-
Ensure containers are tightly sealed to prevent the release of vapors.[1][15]
-
Store on lower shelves to minimize the risk of breakage from falls.[11]
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
4.1. Immediate Actions
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Assess the Situation: Determine the extent of the spill. If it is large, involves a significant release of vapor, or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Ventilation: Ensure adequate ventilation. For small spills, this may involve working within a fume hood or opening a window if it does not compromise containment.
4.2. Spill Cleanup Protocol
For small, manageable spills:
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[14][16]
-
Absorb the Material: Working from the outside in, apply the absorbent material to the spill.[16]
-
Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container.[16]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.[17] All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill cleanup materials as "Hazardous Waste - Halogenated Organic Material" and arrange for its disposal.
Final Disposal
All waste containing (5-Bromothiophen-3-YL)methanamine must be disposed of through your institution's hazardous waste management program.[18] This ensures compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Key Steps for Final Disposal:
-
Request Pickup: Follow your institution's procedures to request a pickup of the hazardous waste.
-
Maintain Records: Keep accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- CymitQuimica. (2024, December 19). Safety Data Sheet: (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Hazards Waste. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
- Merck. (2025, August 7). Safety Data Sheet: Thiophene.
- Merck. (n.d.). Safety Data Sheet: Thiophene.
- Chemwatch. (n.d.). 2-(Tributylstannyl)thiophene.
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- ScienceLab.com. (n.d.). Material Safety Data Sheet: Thiophene.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Ossila. (2022, December 12). Safety Data Sheet: Thieno[3,2-b]thiophene.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- ECHEMI. (n.d.). 2-Aminothiophene SDS, 616-46-6 Safety Data Sheets.
- PIC/S. (n.d.). Decontamination after Inadvertent Release.
- Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 2-Acetyl-3-aminothiophene.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromothiophene.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 4-Bromothiophenol.
- National Center for Biotechnology Information. (2023, May 24). Management of decontamination in chemical accidents: a laboratory model.
- European Society of Oncology Pharmacy. (2022, October 5). Efficiency of decontamination procedures for surfaces contaminated with hazardous drugs.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Benzothiophen-3-ylmethylamine hydrochloride.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate.
- University of Alabama at Birmingham. (n.d.). Hazardous Waste Reduction.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Methyl 2-aminothiophene-3-carboxylate.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one.
- University of California, Riverside. (n.d.). Examples of Incompatible Chemicals.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(5-Bromothiophen-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one.
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Iowa State University. (n.d.). Chemical Incompatibility Table.
- University of Cambridge. (n.d.). Incompatible chemicals.
- St. Luke's Medical Center. (2024, September 18). Common Intravenous Drug with Incompatibilities.
- University of Nebraska-Lincoln. (n.d.). Chemical Compatibility Chart.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nj.gov [nj.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. epa.gov [epa.gov]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. ehs.msstate.edu [ehs.msstate.edu]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. Management of decontamination in chemical accidents: a laboratory model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Comprehensive Safety and Handling Guide for (5-Bromothiophen-3-YL)methanamine
This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of (5-Bromothiophen-3-YL)methanamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
(5-Bromothiophen-3-YL)methanamine and its analogs, such as (R)-1-(5-Bromothiophen-3-yl)ethanamine hydrochloride, are classified as hazardous substances. The primary risks associated with this class of chemicals involve irritation and acute toxicity.[1] A thorough understanding of these hazards is the foundation of a robust safety plan.
Primary Hazards Include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
-
Acute Toxicity (H302): May be harmful if swallowed.[1]
Due to these hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] The causality is clear: engineering controls like a fume hood are the first and most effective line of defense against airborne contaminants.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent chemical exposure through all potential routes: dermal, ocular, and inhalation. The selection of specific PPE is based on a risk assessment of the procedures to be performed.
Table 1: PPE Requirements for Handling (5-Bromothiophen-3-YL)methanamine
| Protection Type | Specific PPE | Standard/Material | Rationale and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield must be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with reactions under pressure.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Protects against direct skin contact. Given the unknown permeation time for this specific compound, double-gloving is strongly recommended as a best practice to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[4] Always inspect gloves for tears or holes before use and dispose of them immediately after handling.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects skin and personal clothing from splashes and spills. The coat must be fully buttoned with sleeves rolled down to ensure maximum coverage.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required when engineering controls (like a fume hood) are not available or during a large spill clean-up where vapor concentrations may be high.[4] Personnel must be fit-tested and trained in the proper use of respirators.[5] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant material | Prevents injury from chemical spills and dropped objects. Footwear should be made of a material that does not absorb chemicals.[4] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that (5-Bromothiophen-3-YL)methanamine is handled in a controlled and safe manner from reception to disposal.
Step 1: Pre-Handling Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before introducing the (5-Bromothiophen-3-YL)methanamine into the hood.
-
Don PPE: Put on all required PPE as detailed in Table 1. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.
-
Prepare Spill Kit: Confirm that a chemical spill kit appropriate for amines and brominated compounds is readily accessible.[6] The kit should contain an inert absorbent material like vermiculite or sand.[7]
Step 2: Chemical Handling
-
Work Within the Fume Hood: Conduct all manipulations of the chemical at least 6 inches inside the fume hood sash.
-
Avoid Dust and Aerosol Generation: If handling a solid form, use techniques that minimize dust formation. If working with a solution, prevent aerosolization.
-
Use Spark-Proof Tools: For transfers, especially with flammable solvents, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[3]
-
Keep Containers Closed: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[8]
Step 3: Post-Handling Procedure
-
Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Properly Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency and Disposal Plans
A clear, actionable plan for emergencies and waste disposal is critical.
Emergency Procedures: Spill and Exposure
Small Spill (<100 mL, contained in fume hood):
-
Alert personnel in the immediate area.[6]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[7][9] Do not use combustible materials like paper towels to absorb flammable liquids.
-
Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[10]
-
Clean the spill area with a suitable decontamination solution.
Large Spill (>100 mL or outside of fume hood):
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory, closing the doors behind you.[7]
-
Call for Emergency Response: Contact your institution's emergency response team (e.g., EHS) and provide details about the chemical spilled, the location, and the approximate quantity.[5]
-
Do Not Attempt to Clean: Only trained emergency responders should manage large or highly toxic chemical spills.[7]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing (5-Bromothiophen-3-YL)methanamine is considered hazardous.
-
Waste Segregation: Collect all contaminated materials (gloves, absorbent pads, empty containers) and unused product in a dedicated, compatible, and clearly labeled hazardous waste container.[10]
-
Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list all chemical constituents.
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[3][8]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[11][12] Incineration at a licensed facility is a common disposal method for brominated waste.[12]
Visual Workflow Guide
The following diagram outlines the critical decision-making and operational flow for safely handling (5-Bromothiophen-3-YL)methanamine.
Caption: Safe Handling and Disposal Workflow for (5-Bromothiophen-3-YL)methanamine.
References
-
What is bromine and what are the safe disposal and recycling methods?. (2025). Enva. [Link]
-
Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]
-
Chemical Emergency Procedures. Worcester Polytechnic Institute. [Link]
-
Chemical Spill Procedures. Princeton University - Environmental Health and Safety. [Link]
-
Bromine water - disposal. (2008). Science Technicians Australia. [Link]
-
Chemical Spill Emergency? Follow These Crucial Steps. (2024). OSHA Outreach Courses. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Standard Operating Procedure - Bromine. Washington State University. [Link]
-
Personal Protective Equipment. (2025). United States Environmental Protection Agency. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. ut.edu [ut.edu]
- 7. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. acs.org [acs.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
